molecular formula C28H25N3O4 B6319449 Fmoc-D-His(Bzl)-OH CAS No. 2022956-32-5

Fmoc-D-His(Bzl)-OH

Cat. No.: B6319449
CAS No.: 2022956-32-5
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-His(Bzl)-OH is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-D-His(Bzl)-OH is 467.18450629 g/mol and the complexity rating of the compound is 705. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-D-His(Bzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-His(Bzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-19-3
Record name 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

chemical properties of Fmoc-D-His(Bzl)-OH for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Strategic Application of Fmoc-D-His(Bzl)-OH in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Part 1: Executive Technical Summary

Fmoc-D-His(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) represents a specialized orthogonal tool in Solid-Phase Peptide Synthesis (SPPS). Unlike the standard Fmoc-His(Trt)-OH derivative, where the trityl side-chain protection is removed concomitantly with resin cleavage by Trifluoroacetic Acid (TFA), the benzyl (Bzl) group on the imidazole ring of Fmoc-D-His(Bzl)-OH is TFA-stable .

This unique physicochemical property dictates its specific utility: it is employed when the histidine side chain must remain protected after the peptide is cleaved from the resin. This is critical for strategies involving fragment condensation, head-to-tail cyclization, or when the peptide requires purification in a protected state prior to final deprotection via strong acid (HF/TFMSA) or catalytic hydrogenation. Furthermore, the inclusion of the D-isomer necessitates rigorous coupling protocols to prevent racemization (conversion back to the L-form), which would compromise the peptide's metabolic stability and conformational integrity.

Part 2: Chemical Architecture & Stability Profile

The effective use of Fmoc-D-His(Bzl)-OH requires a deep understanding of its three functional components: the Fmoc group, the D-Histidine core, and the Benzyl protection.

Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Formula

High aromatic content increases hydrophobicity.
Molecular Weight ~467.5 g/mol
Solubility DMF, NMP, DMSOModerate solubility. May require sonication or slight warming (30°C) in DMF due to aggregation potential.
Chirality D-IsomerEssential for inducing

-turns or conferring protease resistance.
Appearance White to off-white powderHygroscopic; store at +2°C to +8°C under desiccated conditions.
Orthogonality and Deprotection Logic

The defining feature of this derivative is its semi-permanent side-chain protection . The Bzl group is orthogonal to the Fmoc group but not labile to the standard TFA cleavage cocktail.

  • Fmoc (N-

    
    ):  Removed by 20% Piperidine in DMF (Base Labile).
    
  • Bzl (Imidazole): Stable to 95% TFA. Removed by Anhydrous HF , TFMSA (Trifluoromethanesulfonic acid), or Catalytic Hydrogenation (

    
    ).
    

Critical Workflow Implication: If you synthesize a peptide using Fmoc-D-His(Bzl)-OH and cleave it from the resin using standard TFA/Water/TIPS scavengers, the resulting product will be H-Peptide(His(Bzl))-OH . The histidine will remain benzylated.

Part 3: The Histidine Challenge – Racemization & Regiochemistry

Histidine is notoriously prone to racemization during activation.[1] The imidazole nitrogen can act as an intramolecular base, abstracting the


-proton from the activated amino acid to form an enolate intermediate.[2]
Mechanism of Racemization

When the carboxyl group is activated (e.g., by HBTU/DIPEA), the electron-withdrawing effect increases the acidity of the


-H. The basic imidazole side chain facilitates the removal of this proton, leading to a planar enolate that destroys the chiral center. Upon reprotonation, a racemic mixture (D/L) is formed.[1]
The D-Isomer Imperative

Using the D-isomer (Fmoc-D-His) is often deliberate, intended to arrest biological degradation or force specific secondary structures. Racemization during synthesis essentially "undoes" this design choice, yielding a product with unpredictable bioactivity.

Regiochemistry Note: The Benzyl group is typically attached to the


 (tele) nitrogen. While this blocks one site, it does not fully suppress the "steering" effect that causes racemization as effectively as the bulky Trityl (Trt) group. Therefore, coupling conditions must be milder than standard protocols.

Part 4: Strategic Protocol (The Self-Validating System)

This protocol ensures the integrity of the D-configuration and the correct management of the Bzl group.

Step 1: Solubilization & Activation (Low-Racemization)
  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

  • Rationale: This combination generates a neutral pH activation environment. Avoid HBTU/HATU with high concentrations of DIPEA (base), as excess base catalyzes racemization of His(Bzl).

  • Procedure:

    • Dissolve Fmoc-D-His(Bzl)-OH (3 eq) in minimal DMF/NMP.

    • Add Oxyma Pure (3 eq).

    • Add DIC (3 eq) immediately prior to addition to the resin.

    • Pre-activation time: < 2 minutes (Minimize time the activated ester sits in solution).

Step 2: Coupling
  • Time: 45–60 minutes at Room Temperature.

  • Monitoring: Use the Kaiser test (ninhydrin). If recoupling is needed, do not add base. Use fresh DIC/Oxyma.

Step 3: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt .

  • Rationale: The addition of HOBt suppresses aspartimide formation (if Asp is present) and reduces potential racemization of the sensitive C-terminal His if it is adjacent to the anchoring linkage.

Step 4: Resin Cleavage (Partial Deprotection)
  • Cocktail: TFA (95%) / TIPS (2.5%) /

    
     (2.5%).
    
  • Result: The peptide is cleaved from the resin (assuming Rink Amide or Wang linker), but the His(Bzl) remains intact .

  • Validation: Mass Spectrometry (ESI-MS) should show a mass corresponding to the peptide + 90 Da (mass of the benzyl group).

Step 5: Final Side-Chain Removal (Post-Synthetic)

To remove the Bzl group, choose one of the following based on your equipment:

  • Method A (HF Cleavage): Treat the dried, protected peptide with anhydrous HF and p-cresol at 0°C for 60 mins. (Requires specialized Teflon apparatus).

  • Method B (TFMSA): Dissolve peptide in TFA, add TFMSA (10%) and scavengers. (Corrosive, handle with extreme care).

  • Method C (Hydrogenation): Dissolve peptide in MeOH/Acetic Acid. Add 10% Pd/C catalyst and stir under

    
     balloon. (Mildest method, but requires the peptide to be soluble in MeOH).
    

Part 5: Visualizations

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the divergent pathways for removing the Fmoc group versus the Bzl side-chain protection.

Orthogonality Start Fmoc-D-His(Bzl)-OH (Starting Material) Coupled Resin-Bound Peptide [Fmoc-D-His(Bzl)-...] Start->Coupled Coupling (DIC/Oxyma) FmocRemoved N-Term Free Peptide [H-D-His(Bzl)-...] Coupled->FmocRemoved 20% Piperidine (Base Labile) FmocRemoved->Coupled Next Cycle TFACleaved Cleaved Peptide (Protected) [H-Peptide-D-His(Bzl)] FmocRemoved->TFACleaved 95% TFA (Resin Cleavage Only) Final Final Peptide [H-Peptide-D-His-OH] TFACleaved->Final HF / TFMSA / H2-Pd (Bzl Removal)

Caption: The "Fmoc/Bzl" hybrid strategy. Note that TFA cleavage yields a peptide with the Histidine side chain still protected (Yellow node).

Diagram 2: Racemization Mechanism & Prevention

Understanding the "enemy" is key to preventing it. This flow details how the imidazole ring catalyzes the loss of chirality.

Racemization Activated Activated D-His(Bzl) (Ester/Amide) BaseAttack Base (DIPEA/Imidazole) Abstracts Alpha-Proton Activated->BaseAttack Enolate Planar Enolate Intermediate (Achiral - Chirality Lost) BaseAttack->Enolate Proton Loss Reprotonation Reprotonation Enolate->Reprotonation Racemic Mixture: 50% L-His / 50% D-His Reprotonation->Racemic Prevention PREVENTION STRATEGY: 1. Use DIC/Oxyma (Neutral pH) 2. Avoid excess DIPEA 3. Limit coupling time Prevention->BaseAttack Blocks

Caption: Mechanism of base-catalyzed racemization in Histidine and the strategic interventions required to preserve the D-isomer.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Merck/Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.

  • Bachem. (2024). Peptide Synthesis Guide: Coupling Reagents and Racemization.

  • Albericio, F., & Tyley, A. (2014). The issue of racemization in peptide synthesis. Future Medicinal Chemistry.

  • CEM Corporation. Histidine Racemization in SPPS.

Sources

molecular weight and structural formula of Fmoc-D-His(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-His(Bzl)-OH: Properties, Strategy, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Nα-Fmoc-N(im)-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH), a critical building block for researchers and professionals engaged in solid-phase peptide synthesis (SPPS). We will move beyond basic specifications to explore the strategic rationale for its use, the chemical challenges it addresses, and detailed protocols for its successful application.

Core Molecular Profile and Physicochemical Properties

Fmoc-D-His(Bzl)-OH is a derivative of the non-standard D-histidine amino acid, engineered for use in Fmoc-based peptide synthesis. The molecule is defined by three key components: the D-histidine core, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus, and an acid-labile benzyl (Bzl) group protecting the imidazole side chain.

The fundamental properties of this reagent are summarized below. Adherence to these specifications is the first step in ensuring reproducible and successful synthetic outcomes.

PropertySpecificationSource(s)
Molecular Formula C₂₈H₂₅N₃O₄[1][2]
Molecular Weight 467.52 g/mol [1][2][3]
CAS Number 1417638-37-9[1][3]
Appearance White to off-white powder/solid[3]
Purity (HPLC) Typically ≥95% - 98%[1][2][3]
Storage Conditions 2-8°C, sealed in a dry, dark environment[2]

Below is the 2D structural formula of Fmoc-D-His(Bzl)-OH, illustrating the connectivity of its constituent protective groups.

Caption: 2D representation of Fmoc-D-His(Bzl)-OH.

The Strategic Imperative: Why Histidine Demands Side-Chain Protection

The incorporation of histidine into a peptide sequence is a well-known challenge in SPPS, primarily due to the chemical nature of its imidazole side chain.[4][5] Understanding this challenge is key to appreciating the role of the benzyl protecting group.

The Problem of Racemization

The most significant side reaction associated with histidine is racemization (epimerization) at the α-carbon during the carboxyl group activation step of coupling.[6][7] This loss of stereochemical integrity can drastically reduce or eliminate the biological activity of the final peptide.

Causality: The racemization is catalyzed intramolecularly by the lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring.[6] During activation (e.g., with a carbodiimide), the α-proton becomes highly acidic. The nearby Nπ is sufficiently basic to abstract this proton, forming an achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[6]

Racemization cluster_0 Histidine Activation & Racemization Pathway Activated_His Activated Fmoc-His-X (Acidic α-Proton) Deprotonation Intramolecular Proton Abstraction Activated_His->Deprotonation Imidazole Imidazole Side Chain (Catalytic Nπ) Imidazole->Deprotonation Enolate Achiral Enolate Intermediate Deprotonation->Enolate Forms Reprotonation Reprotonation Enolate->Reprotonation Undergoes Racemic_Mix Mixture of D- and L-His (Loss of Purity) Reprotonation->Racemic_Mix Yields

Caption: Mechanism of histidine racemization during SPPS.

The Role of the Benzyl (Bzl) Protecting Group

The primary function of the benzyl group in Fmoc-D-His(Bzl)-OH is to mask the imidazole side chain, thereby preventing the aforementioned side reactions.

  • Racemization Suppression: By alkylating one of the imidazole nitrogens, the Bzl group effectively prevents its participation in the base-catalyzed racemization mechanism. Protecting the π-nitrogen is particularly effective at reducing racemization.[8] It is important to note that commercial Fmoc-His(Bzl)-OH is often a mixture of the τ- and π-benzyl isomers, with the τ-isomer typically being predominant.[9]

  • Prevention of Side-Chain Acylation: The unprotected imidazole ring is nucleophilic and can react with activated amino acids during coupling, leading to undesired branching or incomplete couplings. The Bzl group sterically and electronically shields the ring, ensuring that peptide bond formation occurs exclusively at the N-terminus.[4][5]

Orthogonality in Fmoc Chemistry

The Bzl group is a cornerstone of an effective orthogonal protection strategy in Fmoc-SPPS.[10][11]

  • Stable to Base: It is completely stable to the mild basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle.[10]

  • Labile to Acid: It is efficiently removed during the final cleavage step using strong acids like trifluoroacetic acid (TFA).[4][12]

This differential lability allows for the sequential deprotection of the N-terminus for chain elongation while keeping the side chain protected until the synthesis is complete.

Field-Proven Methodologies and Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure high-purity outcomes.

Experimental Workflow: The Fmoc-SPPS Cycle

The incorporation of Fmoc-D-His(Bzl)-OH follows the standard Fmoc-SPPS cycle. Each step must be driven to completion to avoid the accumulation of deletion sequences.

SPPS_Workflow start Start with Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (Removes Piperidine & Dibenzofulvene) deprotection->wash1 activation 3. Amino Acid Activation (Fmoc-D-His(Bzl)-OH + Activator) wash1->activation coupling 4. Coupling (Forms new peptide bond) activation->coupling wash2 5. DMF Wash (Removes excess reagents) coupling->wash2 kaiser_test QC: Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling Positive (Recouple) end_cycle Cycle Complete kaiser_test->end_cycle Negative (Complete)

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol: Coupling of Fmoc-D-His(Bzl)-OH

This protocol assumes a standard manual synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-His(Bzl)-OH (4 eq., 0.4 mmol, 187 mg)

  • HBTU (3.9 eq., 0.39 mmol, 148 mg) or equivalent coupling agent

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

  • Pre-activation: In a clean vessel, dissolve Fmoc-D-His(Bzl)-OH and HBTU in ~2 mL of DMF. Add the DIPEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

    • Scientific Rationale: Pre-activation ensures the formation of the active ester intermediate before it is introduced to the resin, maximizing coupling efficiency. For histidine, minimizing the activation time is crucial to reduce the risk of racemization, even with a protected side chain.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (3 x 5 mL) to remove all soluble reagents and byproducts.

  • Self-Validation (Quality Control): Perform a qualitative Kaiser test on a small sample of the resin beads.[10]

    • Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the Fmoc deprotection step for the next cycle.

    • Positive Result (beads are dark blue): The coupling is incomplete. A second coupling (recoupling) is required. Repeat steps 1-4.

Protocol: Final Cleavage and Deprotection

This protocol removes the completed peptide from the resin and simultaneously cleaves the Bzl and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Methodology:

  • Preparation: Place the dried peptide-resin (~100-200 mg) in a reaction vessel.

  • Cleavage Reaction: Add 5-10 mL of the cleavage cocktail to the resin.

    • Scientific Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Bzl and tBu.[13] The other components are "scavengers." When the Bzl group is cleaved, it forms a reactive benzyl cation. This cation can re-attach to electron-rich residues like Tryptophan or Cysteine. Scavengers like thioanisole and ethanedithiol (EDT) are nucleophilic species that trap these cations, preventing side reactions and improving the purity of the crude product.[12]

  • Incubation: Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. Benzyl groups can be slow to cleave, so a sufficient reaction time is necessary.[12]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 50 mL conical tube containing ~40 mL of cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Comparative Analysis and Expert Recommendations

While Fmoc-D-His(Bzl)-OH is a robust choice, other protecting groups for the histidine side chain exist. The selection depends on the specific requirements of the synthesis.

Protecting GroupKey FeaturesCleavage ConditionsRacemization SuppressionExpert Recommendation
Benzyl (Bzl) Stable, widely used in Boc and Fmoc chemistry.[4][14]Strong Acid (TFA, HF)GoodA reliable, cost-effective choice for standard syntheses. Requires careful use of scavengers.
Trityl (Trt) Highly acid-labile.[4]Dilute TFA (1-5%)Poor. Does not prevent racemization.[4]Best for applications requiring very mild side-chain deprotection on-resin, but not recommended if racemization is a major concern.
tert-Butoxycarbonyl (Boc) More acid-labile than Bzl.Strong Acid (TFA)Very GoodAn excellent choice for suppressing racemization.[6] The Boc group's electron-withdrawing nature further deactivates the imidazole ring.
Benzyloxymethyl (Bom) HF-labile.Strong Acid (HF)Very GoodPrimarily used in Boc chemistry. Offers strong suppression of racemization.

For D-amino acid applications like Fmoc-D-His(Bzl)-OH, the primary concern remains preventing side reactions, as the stereochemistry is already "incorrect" relative to natural peptides. The Bzl group provides excellent, reliable protection for this purpose. For L-histidine where maintaining chiral purity is paramount, using a derivative that protects the π-nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, is often the superior strategy to minimize racemization.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved February 5, 2026, from [Link]

  • Specifications of Fmoc-D-His(Bzl)-OH. (n.d.). Capot Chemical. Retrieved February 5, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Fmoc-D-His(Bzl)-OH. (n.d.). CsBioChina. Retrieved February 5, 2026, from [Link]

  • Kubo, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved February 5, 2026, from [Link]

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • Conibear, A. C., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved February 5, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Laskin, J., & Wysocki, V. H. (2006). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2022). The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved February 5, 2026, from [Link]

  • FMOC-L-Histidine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of Fmoc-D-His(Bzl)-OH in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative operational manual for researchers working with Fmoc-D-His(Bzl)-OH in solid-phase peptide synthesis (SPPS).

Executive Summary

The incorporation of Fmoc-D-His(Bzl)-OH (Nα-Fmoc-N(im)-benzyl-D-histidine) presents distinct physicochemical challenges compared to its L-isomer or Trityl-protected counterparts. While the Benzyl (Bzl) group provides robust protection for the imidazole ring—often preferred when acid-stable side-chain protection is required—it significantly alters the solvation profile of the amino acid.

This guide analyzes the solubility thermodynamics of Fmoc-D-His(Bzl)-OH in Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) , providing evidence-based protocols to maximize coupling efficiency while minimizing the risks of precipitation and racemization.

Physicochemical Profile & Solvent Interaction

The Solute: Fmoc-D-His(Bzl)-OH

Unlike the bulky Trityl (Trt) group, which shields the imidazole nitrogen through steric hindrance, the Benzyl (Bzl) group is planar and aromatic. This increases the potential for


 stacking interactions  between Fmoc-D-His(Bzl)-OH molecules in solution, leading to a higher propensity for aggregation and gelation compared to Fmoc-His(Trt)-OH.
PropertySpecificationImpact on Solubility
Molecular Weight ~467.52 g/mol Moderate MW; diffusion rates in resin are solvent-dependent.
Side-Chain Protection Benzyl (Bzl) on ImidazoleIncreases hydrophobicity; prone to intermolecular stacking.
Chirality D-EnantiomerIdentical solubility to L-isomer, but critical racemization risks.
Hygroscopicity Moderate to HighAbsorbed water can induce precipitation in DMF/NMP.
Solvent Systems: DMF vs. NMP

The choice between DMF and NMP is not merely about dissolving the powder; it is about maintaining the "activated" species in solution during the coupling event.

  • DMF (Dimethylformamide): The industry standard. It provides adequate solubility for Fmoc-D-His(Bzl)-OH up to 0.3 M under ideal conditions. However, it is prone to degradation into dimethylamine, which can prematurely remove the Fmoc group.[1]

  • NMP (N-methyl-2-pyrrolidone): A more powerful dipolar aprotic solvent. NMP disrupts intermolecular H-bonds and

    
    -stacking more effectively than DMF. It is recommended for "difficult sequences"  where the peptide-resin complex aggregates, limiting solvent accessibility.
    

Operational Solubility Protocol

Core Directive: Standard SPPS protocols often default to 0.5 M concentrations. Do not use 0.5 M for Fmoc-D-His(Bzl)-OH. The risk of precipitation inside the synthesizer lines is too high.

Recommended Concentration
  • Standard: 0.2 M in DMF.

  • High-Performance: 0.2 M in NMP (or 1:1 DMF/NMP mix).

Dissolution Workflow (Step-by-Step)

This protocol ensures complete solvation and degassing, critical for preventing "micro-precipitates" that clog frits.

DissolutionWorkflow Start Start: Weigh Fmoc-D-His(Bzl)-OH Solvent Add Solvent (DMF or NMP) Target: 0.2 M Start->Solvent Vortex Vortex vigorously (30 sec) Solvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (35-40°C, 5 mins) Check1->Sonicate No (Cloudy) AddNMP Add 10-20% NMP (if in DMF) Check1->AddNMP Persistent Solids Filter Filter (0.45 µm PTFE) Check1->Filter Yes Sonicate->Check1 AddNMP->Sonicate Ready Ready for Coupling Filter->Ready

Figure 1: Optimized dissolution workflow for hydrophobic Histidine derivatives. Note the loop for sonication and co-solvent addition.

Application Notes
  • Sonication is Mandatory: Even if the solution appears clear after vortexing, micro-aggregates often persist. Sonicate at mild heat (max 40°C) to ensure thermodynamic stability.

  • Filtration: Always filter the activated amino acid solution through a 0.45 µm PTFE filter before placing it on the synthesizer. This protects the delicate fluidics system from undissolved particulates.

Critical Analysis: Racemization & Stability

The Racemization Risk

Histidine is notoriously prone to racemization (conversion of L to D, or in this case, D back to L) during activation.[2] This is driven by the imidazole nitrogen extracting the proton from the


-carbon.[2]
  • Solvent Impact: NMP is slightly more basic than DMF. While it improves solubility, it can theoretically accelerate base-catalyzed racemization if the activation base (e.g., DIPEA) is in excess or if the activation time is prolonged.

  • Mitigation: When using NMP to improve solubility, use Oxyma Pure/DIC activation instead of HBTU/DIPEA to lower the racemization risk [1].

Solvent Stability (DMF vs NMP)
  • DMF: Decomposes to dimethylamine over time.[1] Freshly distilled or high-grade DMF is required.

  • NMP: More stable but susceptible to peroxide formation. Ensure NMP is stored under nitrogen and is peroxide-free.

Decision Matrix: When to Switch Solvents

Use the following logic to determine the optimal solvent system for your specific peptide sequence.

SolventDecision Start Evaluate Peptide Sequence AggCheck Is the sequence prone to aggregation? Start->AggCheck Standard Use DMF (0.2 M) AggCheck->Standard No Difficult Use NMP (0.2 M) AggCheck->Difficult Yes (Hydrophobic/Long) Coupling Coupling Difficulty? Standard->Coupling Coupling->Standard Success Mix Use 1:1 DMF/NMP + 1% Triton X-100 Coupling->Mix Incomplete Coupling

Figure 2: Solvent selection decision tree based on peptide sequence difficulty.

Summary of Recommendations

ParameterRecommendationRationale
Concentration 0.2 M Prevents precipitation; 0.5 M is too risky for His(Bzl).
Primary Solvent DMF Standard for most applications; cost-effective.
Secondary Solvent NMP Use if solution is cloudy or for sequences >15 AA.
Activation DIC/Oxyma Reduces racemization risk compared to HBTU/DIEA.
Temp. Limit < 50°C High heat promotes racemization of His derivatives [2].

References

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Comparison of His derivatives). Available at: [Link]

Sources

The Chiral Switch: Engineering Peptide Stability with D-Histidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of D-histidine and its derivatives to engineer peptide stability, synthesizing mechanistic principles with practical synthesis protocols.

Executive Summary

Peptide therapeutics often fail due to rapid proteolytic degradation and poor conformational stability. While standard cyclization or pegylation strategies address these issues, they often compromise binding affinity. The strategic substitution of L-histidine with D-histidine (D-His) and its derivatives offers a "chiral switch"—a method to dramatically extend plasma half-life (


) while preserving, or even enhancing, the functional versatility of the imidazole side chain. This guide explores the physicochemical basis of this stability, specific derivative applications, and the synthetic protocols required to implement them without racemization.

Mechanistic Foundations: Why D-Histidine?

The Stereochemical Mismatch

Proteases (e.g., trypsin, chymotrypsin, serum peptidases) function via a "lock-and-key" mechanism that is strictly stereospecific for L-amino acids. The active sites of these enzymes are chiral environments designed to stabilize the transition state of L-peptide bond hydrolysis.

  • Steric Exclusion: The side chain of D-His projects into a spatial region that the protease active site cannot accommodate (steric clash).

  • Transition State Disruption: Even if binding occurs, the nucleophilic attack on the carbonyl carbon is geometrically unfavorable, preventing the formation of the tetrahedral intermediate required for cleavage.

The Imidazole Advantage

Unlike aliphatic D-amino acids (e.g., D-Ala, D-Leu), D-His retains the unique bio-orthogonal properties of the imidazole ring:

  • pH Sensing (

    
    ):  D-His acts as a proton sponge in endosomes, facilitating endosomal escape for gene delivery vectors (e.g., LAH4 peptides) without being degraded by lysosomal cathepsins.
    
  • Metal Chelation: D-His preserves the ability to coordinate

    
     or 
    
    
    
    , essential for metalloprotease inhibitors, while resisting the enzyme's cleavage mechanism.
DOT Diagram: Proteolytic Resistance Mechanism

The following diagram illustrates the kinetic barrier introduced by D-His substitution.

ProteolyticResistance L_Peptide L-Peptide Substrate Protease Protease Active Site (L-Specific) L_Peptide->Protease Binding ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Induced Fit Steric_Clash Steric Clash / Misalignment Protease->Steric_Clash Rejection Hydrolysis Hydrolysis (Cleavage) ES_Complex->Hydrolysis k_cat (Fast) D_Peptide D-His Peptide (Chiral Mismatch) D_Peptide->Protease Weak/No Binding Stable Intact Peptide (High Stability) Steric_Clash->Stable No Reaction

Caption: D-His introduces a steric clash that prevents the formation of the productive enzyme-substrate complex, effectively halting hydrolysis.

Strategic Derivatives & Applications

Beyond simple enantiomeric substitution, specific D-His derivatives provide targeted stability enhancements.

DerivativeFunctionMechanism of ActionApplication
D-Histidine (Native) Backbone StabilizationPrevents recognition by serum proteases (DPP-IV, Neprilysin).GLP-1 analogs, Antimicrobial Peptides (AMPs).

-Methyl-D-His
Dual ProtectionMethyl group adds steric bulk; D-chirality prevents cleavage.Neuropeptides requiring extreme stability (e.g., Neurotensin analogs).

-Methyl-D-His
Receptor SelectivityLocks imidazole tautomer; D-form prevents degradation.GPCR ligands where tautomer specificity drives potency.
His-Stapled Peptides Conformational LockSide-chain crosslinking (e.g., with aryl halides) locks

-helix.
Intracellular PPI inhibitors (e.g., Mcl-1 inhibitors).
Case Study: Antimicrobial Peptides (AMPs)

In AMPs like LAH4 or R4F4 , substituting L-His with D-His at the "non-face" of the amphipathic helix preserves the membrane-disrupting cationic charge (essential for killing bacteria) while rendering the peptide invisible to bacterial proteases, significantly lowering the Minimum Inhibitory Concentration (MIC) in serum.

Synthesis Protocol: The Racemization Trap

Incorporating D-His during Solid Phase Peptide Synthesis (SPPS) presents a critical challenge: Racemization . The imidazole


-nitrogen can act as an intramolecular base, abstracting the 

-proton from the activated amino acid, converting pure D-His back into a D/L mixture.
Prevention Strategy

Do not use Trityl (Trt) protection for D-His if high temperature or strong activation is required. Trt protects the


-nitrogen, leaving the 

-nitrogen free to catalyze racemization.

Recommended Protocol: Use Bom (Benzyloxymethyl) or Momb (Methoxybenzyloxymethyl) protection. These groups protect the


-nitrogen, physically blocking the intramolecular base mechanism.
Workflow: Low-Racemization D-His Coupling

Reagents:

  • Fmoc-D-His(Bom)-OH (or Fmoc-D-His(Momb)-OH)

  • Activator: DIC/Oxyma Pure (Superior to HATU for preventing racemization)

  • Solvent: DMF (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-D-His(Bom)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Activation: Add DIC (3 eq) and incubate for exactly 2 minutes at room temperature. Note: Minimize pre-activation time to prevent oxazolone formation.

  • Coupling: Transfer activated solution to the resin-bound peptide.

  • Reaction: Agitate for 45–60 minutes at room temperature. Avoid heating above 40°C for His couplings.

  • Capping: Perform an acetic anhydride capping step immediately after to block any unreacted chains.

DOT Diagram: Synthesis Decision Tree

SynthesisWorkflow Start Start D-His Coupling Choice_Protect Select Side Chain Protection Start->Choice_Protect Trt Trityl (Trt) Choice_Protect->Trt Bom Bom / Momb Choice_Protect->Bom Risk High Racemization Risk (Avoid Heat/Strong Base) Trt->Risk Safe Racemization Suppressed (Pi-Nitrogen Blocked) Bom->Safe Activator Activation Strategy Risk->Activator Safe->Activator HATU HATU/DIEA (Strong Base) Activator->HATU Not Recommended DIC DIC/Oxyma (Neutral pH) Activator->DIC Recommended Result_Fail Stereochemical Impurity (D/L Mixture) HATU->Result_Fail Result_Success Pure D-Peptide DIC->Result_Success

Caption: Selection of Bom/Momb protection and DIC/Oxyma activation is critical to prevent racemization during D-His incorporation.

Validation Protocols

Serum Stability Assay (Self-Validating)

This protocol measures the functional


 extension provided by D-His.
  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS.

  • Incubation: Mix peptide solution 1:9 with pooled human serum (sigma) at 37°C.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold acetonitrile (1% formic acid) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion Peak (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation: Include a control L-peptide (e.g., Angiotensin II). If control

      
       min, serum activity is compromised.
      
Circular Dichroism (CD) Spectroscopy

To confirm that D-His substitution has not disrupted the secondary structure (or has induced a desired turn):

  • Concentration: Prepare 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4).

  • Scan: 190–260 nm at 20°C.

  • Interpretation:

    • Alpha-Helix: Double minima at 208 nm and 222 nm.

    • D-Amino Acid Effect: A significant positive shift or inversion of the spectra indicates a change in helical screw sense (e.g., left-handed helix) or formation of a specific beta-turn induced by the D-residue.

References

  • Proteolytic Stability of D-Peptides

    • Title: The Challenge of Peptide Proteolytic Stability Studies
    • Source: ResearchG
    • URL:[Link]

  • D-Amino Acids in Antimicrobial Peptides

    • Title: Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition
    • Source: PNAS
    • URL:[Link]

  • Histidine Racemiz

    • Title: Preventing Racemization of Histidine in Peptide Synthesis[1]

    • Source: BenchChem Technical Guide
  • D-Histidine in Biofilm Inhibition

    • Title: D-Histidine | Anti-biofilm Agent[2]

    • Source: MedChemExpress
  • Histidine-Covalent Stapled Peptides

    • Title: Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1
    • Source: ACS Chemical Biology
    • URL:[Link]

Sources

Fmoc-D-His(Bzl)-OH CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in High-Fidelity Peptide Synthesis

Executive Summary

Fmoc-D-His(Bzl)-OH (CAS: 1417638-37-9) is a specialized amino acid derivative employed in Solid Phase Peptide Synthesis (SPPS). Unlike the more common Trityl (Trt) protected histidine, which is acid-labile, the Benzyl (Bzl) protecting group on the imidazole side chain is highly stable to Trifluoroacetic Acid (TFA).

This stability profile creates a unique "orthogonal" utility: it allows for the synthesis of peptides where the histidine side chain must remain protected after cleavage from the resin, facilitating fragment condensation, cyclization, or specific post-cleavage modifications. However, this utility comes with a requirement for rigorous final deprotection strategies, typically involving anhydrous Hydrogen Fluoride (HF) or catalytic hydrogenolysis.

This guide details the physiochemical properties, handling protocols, and specific synthetic workflows required to successfully deploy Fmoc-D-His(Bzl)-OH in drug development and biochemical research.

Identity & Physiochemical Profile

The following data characterizes the D-enantiomer specifically. Researchers must distinguish this from the L-isomer (CAS: 84030-19-3) to ensure stereochemical integrity in chiral applications.

PropertyData
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-im-benzyl-D-histidine
Common Abbreviation Fmoc-D-His(Bzl)-OH
CAS Number 1417638-37-9
Molecular Formula

Molecular Weight 467.52 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

Solubility Soluble in DMF, DMSO, NMP; Low solubility in water
Optical Rotation

specific to D-isomer (typically positive in DMF/MeOH vs L-isomer)
Storage Conditions +2°C to +8°C, Desiccated, Protect from light
Structural & Mechanistic Analysis

The molecule consists of three distinct functional zones, each playing a critical role during synthesis.

G cluster_0 Chemical Stability Profile Fmoc Fmoc Group (N-alpha Protection) Backbone D-Histidine Backbone (Chiral Center) Fmoc->Backbone Base Labile (Removed by Piperidine) Bzl Benzyl (Bzl) Group (Side Chain Protection) Backbone->Bzl Acid Stable (Resistant to TFA) TFA_Res TFA Resistance: Bzl remains intact during resin cleavage Bzl->TFA_Res HF_Sens Final Deprotection: Requires HF or H2/Pd Bzl->HF_Sens

Figure 1: Structural logic of Fmoc-D-His(Bzl)-OH.[1] The red node highlights the Bzl group's resistance to standard TFA cleavage, distinguishing it from Trt-protected derivatives.

Experimental Protocols
4.1. Solubility & Stock Preparation

The Benzyl group increases the hydrophobicity of the histidine residue.

  • Solvent: Dimethylformamide (DMF) is the preferred solvent.

  • Concentration: Prepare 0.2 M to 0.5 M solutions.

  • Dissolution: If turbidity persists, mild sonication (30–60 seconds) or gentle warming (up to 35°C) is permissible. Avoid prolonged heating to prevent Fmoc cleavage or racemization.

4.2. Coupling Conditions (Racemization Control)

Histidine is notoriously prone to racemization during activation due to the basicity of the imidazole ring.[2][3] Although the Bzl group suppresses this relative to unprotected His, precautions are necessary.

  • Activators: Use phosphonium reagents (PyBOP) or uranium salts (HBTU/HATU) with caution.

  • Base: Diisopropylethylamine (DIPEA) should be used sparingly (1.0 - 2.0 equivalents relative to AA).

  • Additive: Always include HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress racemization.

  • Pre-activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin.

Recommended Coupling Cycle:

  • Dissolve Fmoc-D-His(Bzl)-OH (3 eq) and HOBt (3 eq) in DMF.

  • Add DIC (Diisopropylcarbodiimide) (3 eq).

  • Alternative: If using HBTU, add HBTU (2.9 eq) and DIPEA (6 eq).

  • React for 45–60 minutes at Room Temperature.

4.3. The "Bzl" Survival Workflow

The defining feature of this compound is that the Bzl group survives standard TFA cleavage. This is critical for strategies requiring "side-chain fixed" peptides.

Workflow Step1 SPPS Assembly (Fmoc/tBu Strategy) Step2 Resin Cleavage (95% TFA Cocktail) Step1->Step2 Step3 Crude Peptide Isolation Step2->Step3 Decision Status of His(Bzl)? Step3->Decision PathA Peptide-His(Bzl)-OH (Protected Side Chain) Decision->PathA Bzl is STABLE to TFA PathB Fragment Condensation or Modification PathA->PathB Optional Step FinalDeprotection Final Deprotection (HF / TFMSA / H2-Pd) PathA->FinalDeprotection Required for removal PathB->FinalDeprotection Target Target Peptide (Free Histidine) FinalDeprotection->Target

Figure 2: The specific workflow for Fmoc-D-His(Bzl)-OH. Note that standard TFA cleavage does not yield the free histidine side chain.

Quality Control & Analytics
5.1. HPLC Analysis[4]
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 90% B over 20-30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Fmoc/Benzyl aromatic absorption).

  • Expectation: The Bzl-protected peptide will elute significantly later (higher hydrophobicity) than the free His peptide.

5.2. Mass Spectrometry (ESI-MS)

When verifying the intermediate (Peptide-His(Bzl)), ensure the calculated mass includes the Benzyl group (+90.12 Da mass shift relative to free His).

  • Formula Calculation:

    
    .
    
Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid inhaling dust.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; allow it to reach room temperature before opening the vial to prevent condensation.

References
  • Capot Chemical. (n.d.).[1] Fmoc-D-His(Bzl)-OH Product Specifications (CAS 1417638-37-9). Retrieved from [Link]

  • PubChem. (2024).[5] Fmoc-His(Bzl)-OH Compound Summary (L-Isomer Context). National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • CSBio China. (n.d.). Fmoc-D-His(Bzl)-OH Catalog Entry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to D-Amino Acid-Mediated Peptide Half-Life Extension

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides represent a highly specific and potent class of therapeutic agents. However, their clinical utility is often curtailed by a short in vivo half-life, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This guide provides an in-depth technical exploration of how strategic D-amino acid substitution enhances peptide stability, thereby extending circulatory half-life and improving therapeutic potential. We will delve into the core mechanistic principles, provide detailed protocols for experimental validation, and present data-driven insights to inform rational peptide drug design.

The Challenge: Proteolytic Vulnerability of L-Peptides

Therapeutic peptides, composed of naturally occurring L-amino acids, are susceptible to rapid breakdown by a vast array of proteases and peptidases present in the body.[1][2] These enzymes, crucial for normal physiological protein turnover, recognize and cleave specific peptide bonds within L-peptide sequences. This enzymatic degradation is a primary driver of the short in vivo half-life of many promising peptide drug candidates, often limiting their efficacy and requiring frequent administration.[1][3]

Proteolysis is an enzymatic process that breaks down proteins into smaller polypeptides or single amino acids.[2] The enzymes that catalyze this reaction, known as proteases, are highly stereospecific. They have evolved to recognize the specific three-dimensional structure of L-amino acid residues at their active sites.

The Solution: The D-Amino Acid Stereochemical Shield

The fundamental principle behind the stabilizing effect of D-amino acids lies in their stereochemistry. D-amino acids are the enantiomers (mirror images) of the canonical L-amino acids.[1] This seemingly subtle difference in chirality has profound implications for enzymatic recognition.

Endogenous proteases are chiral catalysts, meaning their active sites are configured to bind substrates with a specific spatial arrangement.[1] The incorporation of a D-amino acid into a peptide chain introduces a local change in stereochemistry that disrupts the precise fit required for protease binding and catalysis.[1][4] This steric hindrance effectively "shields" the peptide bond from enzymatic attack, rendering the peptide significantly more resistant to proteolysis.[1][5]

G cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L-Peptide L-Peptide Protease Protease L-Peptide->Protease Recognized & Cleaved Degraded_Fragments Degraded_Fragments Protease->Degraded_Fragments D-Peptide Peptide with D-Amino Acid Protease_2 Protease D-Peptide->Protease_2 Steric Hindrance (No Recognition) Intact_Peptide Intact Peptide (Extended Half-Life)

Caption: Mechanism of D-amino acid-mediated proteolytic resistance.

Strategic Considerations for D-Amino Acid Incorporation

While the inclusion of D-amino acids is a potent stabilization strategy, it is not a one-size-fits-all solution. A thoughtful, data-driven approach is required to maximize stability while preserving the desired biological activity.

3.1. Position and Number of Substitutions

The location of the D-amino acid substitution is critical. Strategic placement at or near known protease cleavage sites can be particularly effective. However, substitutions within a critical binding motif or a region essential for maintaining the correct secondary structure can be detrimental to the peptide's function.[6][7]

  • N- and/or C-terminal substitutions: These are often well-tolerated as they can protect against exopeptidases without significantly altering the core structure responsible for receptor binding.[6]

  • Internal substitutions: These must be approached with more caution. A D-amino acid in the middle of an α-helix, for example, can disrupt the helical structure and lead to a complete loss of activity.[6][7]

The number of D-amino acid substitutions also plays a role. While increasing the number of D-residues can further enhance stability, it also increases the risk of altering the peptide's overall conformation and potentially its biological activity.[7]

3.2. Impact on Secondary Structure and Bioactivity

The introduction of a D-amino acid can influence the peptide's secondary structure, such as its α-helicity or β-sheet propensity.[7][8] Circular dichroism (CD) spectroscopy is an essential tool for investigating these conformational changes. It is crucial to correlate any observed structural changes with the peptide's biological activity through relevant bioassays. For instance, a decrease in α-helicity upon D-amino acid substitution might be acceptable if the peptide's antimicrobial activity is maintained or even enhanced.[6]

Excessive modification with D-amino acids, while increasing stability, may also carry potential risks of cytotoxicity and immunogenicity.[9] Therefore, a balance must be struck between enhancing stability and maintaining a favorable safety profile.

Experimental Validation: A Step-by-Step Guide

Rigorous experimental validation is paramount to confirm the enhanced stability of D-amino acid-containing peptides. The following protocols outline standard methodologies for assessing peptide half-life in vitro and in vivo.

4.1. In Vitro Plasma Stability Assay

This assay provides a reliable and relatively high-throughput method to assess a peptide's susceptibility to degradation by plasma enzymes.

Experimental Protocol:

  • Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing anticoagulants like heparin or EDTA. Thaw the plasma at 37°C immediately before use.

  • Peptide Stock Solution: Prepare a concentrated stock solution of the test peptide (e.g., 10 mM in DMSO).[10]

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 1-10 µM.[11] Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein precipitation.[12]

    • Incubate the mixture at 37°C.[11]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[11] The '0' minute sample should be taken immediately after adding the peptide.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, typically a cold organic solvent like acetonitrile (ACN) or a mixture of ethanol and ACN, often containing an internal standard for analytical normalization.[10][11] This step also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • Analysis: Analyze the concentration of the parent peptide in the supernatant using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

  • Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the peptide's half-life (t½) using the formula: t½ = 0.693/k, where 'k' is the elimination rate constant derived from the slope of the natural log of the remaining peptide concentration versus time.[11]

G cluster_workflow In Vitro Plasma Stability Workflow start Peptide + Plasma (37°C) timepoints Sample at Time Points (0, 15, 30, 60, 120 min) start->timepoints quench Quench with ACN + Internal Standard timepoints->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for an in vitro plasma stability assay.

4.2. In Vivo Pharmacokinetic (PK) Studies

In vivo studies are the definitive method for determining a peptide's half-life and overall pharmacokinetic profile in a living organism.[13][14]

Experimental Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats). All procedures must be in accordance with institutional animal care and use guidelines.

  • Peptide Formulation: Formulate the peptide in a sterile, biocompatible vehicle suitable for the chosen route of administration.

  • Administration: Administer the peptide to the animals. The intravenous (IV) route is often used to directly assess circulatory half-life, avoiding absorption-related variables.[15]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-injection). The sampling schedule should be designed to capture the distribution and elimination phases of the peptide.

  • Plasma Preparation: Process the blood samples to obtain plasma. This typically involves centrifugation to separate blood cells.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated bioanalytical method, such as LC-MS/MS or an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use specialized software to calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration of the peptide to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the peptide per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Case Studies: D-Amino Acids in Therapeutic Peptides

The successful application of D-amino acids to enhance peptide stability and efficacy is well-documented in the literature. Several therapeutic peptides in development or on the market incorporate this strategy.

Peptide Class/ExampleL-Peptide Half-LifeD-Amino Acid Modified Half-LifeKey FindingReference
Antimicrobial Peptides (e.g., R4F4)Decreased efficacy in serumSignificantly improved protease resistanceD-amino acid substitution enhanced stability and antimicrobial activity.[16]
Opioid Peptides (e.g., Enkephalin analogs)< 5 minutes> 6 hoursD-amino acid substitution at position 2 dramatically increased resistance to aminopeptidases.[1]
HIV-1 Entry InhibitorsRapidly degradedHighly resistantD-peptide inhibitors targeting gp41 show potent and stable antiviral activity.[1]

Synthesis of D-Amino Acid-Containing Peptides

Peptides incorporating D-amino acids are typically synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.[17][18] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18]

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed.[1] Fmoc-protected D-amino acids are commercially available and are incorporated into the peptide sequence in the same manner as their L-counterparts.[19] A key challenge during synthesis is to prevent racemization, the conversion of a D-amino acid to its L-enantiomer, which can occur during the amino acid activation step.[20] The choice of coupling reagents and additives is critical to minimize this side reaction.[20]

Conclusion and Future Perspectives

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, providing a robust and effective solution to the inherent instability of L-peptides.[1] This guide has outlined the fundamental principles, practical considerations, and experimental workflows necessary for leveraging this powerful technique. By understanding the interplay between stereochemistry, peptide structure, and enzymatic degradation, researchers can rationally design next-generation peptide therapeutics with enhanced pharmacokinetic profiles and improved clinical potential.

Future advancements may involve the use of computational modeling to predict the structural and functional consequences of D-amino acid substitutions, further refining the design process. Additionally, the exploration of other non-natural amino acids and backbone modifications will continue to expand the toolkit for optimizing peptide stability and efficacy.[3]

References

  • Advan-Marketing. (2025, December 14). Peptide Stability and Half-Life Extension: Chemical Strategies and Innovations. Adesis. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 344(Pt 2), 649–655. [Link]

  • Lee, H., Lim, S. I., Shin, S., & Kim, Y. (2019). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. International Journal of Molecular Sciences, 20(15), 3747. [Link]

  • Kandemir, B., & Eroglu, E. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • Lam, H., Pletzer, D., & Hancock, R. E. W. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Gaspar, D., & Azevedo, H. S. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(15), 1286–1297. [Link]

  • Wang, J., & Feng, Z. (2021). D-amino acid substituted peptides. Preprints.org. [Link]

  • Ahangarzadeh, S., & Karimi, M. (2021). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]

  • Wang, H., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Organic & Biomolecular Chemistry, 14(38), 8886–8895. [Link]

  • Mahalakshmi, R., & Balaram, P. (2004). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 14(3), 321-329. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved February 8, 2024, from [Link]

  • Smith, C. J., & Song, J. W. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano, 15(9), 14696–14707. [Link]

  • Walther, R., & et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(4), 743–752. [Link]

  • Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. Medical University of South Carolina. [Link]

  • PRISYS Biotech. (2023, August 3). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved February 8, 2024, from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (2024, January 29). Proteolysis. Wikipedia. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 8, 2024, from [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved February 8, 2024, from [Link]

  • Al-Amin, M., & et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Pharmaceutics, 14(5), 1045. [Link]

  • ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. Retrieved February 8, 2024, from [Link]

  • Coin, I., & et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.28. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved February 8, 2024, from [Link]

Sources

An In-depth Technical Guide to the Storage, Stability, and Shelf Life of Fmoc-D-His(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the optimal storage conditions, stability profile, and shelf life of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH). As a critical raw material in solid-phase peptide synthesis (SPPS), understanding its chemical behavior is paramount to ensuring the integrity, purity, and yield of the final peptide product. This document synthesizes field-proven insights and established scientific principles to empower researchers with the knowledge required for the effective handling and quality control of this valuable reagent.

Chemical Identity and Physicochemical Properties

Fmoc-D-His(Bzl)-OH is a derivative of the amino acid histidine, where the α-amino group is protected by a base-labile Fmoc group, and the imidazole side chain is protected by an acid-labile benzyl (Bzl) group. The D-configuration of the chiral center is of particular importance in the synthesis of peptide analogs with modified biological activities.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₅N₃O₄[1][2]
Molecular Weight 467.52 g/mol [1][2]
Appearance White to off-white solid/powder[2]
Storage Temperature 2-8°C[1][2]

Optimal Storage Conditions and Shelf Life

The longevity and purity of Fmoc-D-His(Bzl)-OH are critically dependent on its storage environment. Improper storage can lead to degradation, compromising its performance in peptide synthesis.

Core Storage Principles:
  • Temperature: For long-term storage, it is imperative to maintain the compound at refrigerated temperatures, ideally between 2°C and 8°C .[1][2] Some suppliers may recommend storage at -20°C for extended periods, which can further slow down potential degradation processes.

  • Moisture: Fmoc-D-His(Bzl)-OH is susceptible to hydrolysis. Therefore, it must be stored in a dry environment. The use of desiccants within the storage container is highly recommended. Containers should be tightly sealed to prevent the ingress of atmospheric moisture. Before opening a refrigerated container, it is crucial to allow it to equilibrate to room temperature to avoid condensation on the cold powder.

  • Light: Exposure to light, particularly UV radiation, can potentially induce photochemical degradation. The compound should be stored in an opaque or amber-colored container to protect it from light.

  • Inert Atmosphere: While not always mandatory for solid-state storage, storing under an inert atmosphere of argon or nitrogen can provide an additional layer of protection against oxidative and moisture-driven degradation, thereby extending the shelf life.

Shelf Life Considerations:

The shelf life of Fmoc-D-His(Bzl)-OH is not definitively established in the public domain and can vary between manufacturers. However, when stored under the optimal conditions described above, a shelf life of 1 to 2 years is a reasonable expectation. It is crucial to refer to the manufacturer's certificate of analysis (CoA) for the recommended retest date or expiry date. Regular purity assessments are recommended for material stored for extended periods.

Key Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of Fmoc-D-His(Bzl)-OH is fundamental to implementing effective handling and analytical strategies.

Racemization of the α-Carbon

Histidine derivatives are notoriously prone to racemization (epimerization) during the activation step of peptide coupling.[3][4][5] This is due to the basicity of the imidazole ring's unprotected Nπ-nitrogen, which can facilitate the abstraction of the α-proton, leading to an achiral intermediate.[3][4] While the benzyl group on the imidazole side chain offers moderate protection against this, it is generally considered less effective than more modern protecting groups like tert-Butoxycarbonyl (Boc) in preventing racemization, especially under forcing conditions such as elevated temperatures.[3][4]

Racemization Activated_His Activated Fmoc-D-His(Bzl)-OH Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction (intramolecular catalysis) D_Isomer Fmoc-D-His(Bzl)-OH (Desired) Enolate->D_Isomer Reprotonation L_Isomer Fmoc-L-His(Bzl)-OH (Racemized Impurity) Enolate->L_Isomer Reprotonation

Mechanism of Histidine Racemization
Hydrolysis

The ester linkage of the Fmoc group and potentially the benzyl ether bond can be susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable under the conditions of SPPS, prolonged exposure to aqueous environments, especially at non-neutral pH, should be avoided during storage and handling. Standard ester hydrolysis is generally incompatible with the Fmoc protecting group under basic conditions.[6]

Fmoc Group Instability

The Fmoc group is designed to be labile to basic conditions, undergoing a β-elimination mechanism.[7] While piperidine is the standard reagent for Fmoc deprotection in SPPS, exposure to other basic substances during storage or handling could potentially lead to premature deprotection.

Fmoc_Deprotection Fmoc_AA Fmoc-D-His(Bzl)-OH Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_AA->Proton_Abstraction Base Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Deprotected_AA Free Amine (H-D-His(Bzl)-OH) Beta_Elimination->Deprotected_AA Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct Base (e.g., Piperidine)

General Mechanism of Fmoc Group Removal

Experimental Protocols for Quality Assessment

To ensure the integrity of Fmoc-D-His(Bzl)-OH, particularly for cGMP applications, regular quality control testing is essential.

Purity Determination by RP-HPLC

This protocol outlines a general method for assessing the chemical purity of Fmoc-D-His(Bzl)-OH.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of Fmoc-D-His(Bzl)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 30% to 90% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Column Temperature: 25°C.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This protocol is designed to separate and quantify the L-enantiomer impurity.

Methodology:

  • Sample Preparation: Prepare the sample as described for the RP-HPLC purity analysis.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).[8]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA. The exact ratio will require optimization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject a sample of the corresponding racemic mixture (Fmoc-DL-His(Bzl)-OH) to determine the elution order and resolution of the enantiomers. Then, inject the Fmoc-D-His(Bzl)-OH sample to quantify the percentage of the L-enantiomer.

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation.

Methodology:

  • Sample Preparation: Prepare stock solutions of Fmoc-D-His(Bzl)-OH in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid powder and a solution to 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the solid powder and a solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all stressed samples by the developed RP-HPLC method to identify and quantify any degradation products.

Summary and Recommendations

The chemical integrity of Fmoc-D-His(Bzl)-OH is best maintained through stringent control of its storage environment. Low temperature, exclusion of moisture and light, and in high-stakes applications, an inert atmosphere, are the cornerstones of preserving its quality and ensuring a maximal shelf life.

Researchers and drug development professionals must be cognizant of the inherent propensity of histidine derivatives to racemize, a critical quality attribute that should be monitored throughout the lifecycle of the material. The implementation of robust analytical methods, including RP-HPLC for purity and chiral HPLC for enantiomeric excess, is non-negotiable for quality control.

By adhering to the principles and protocols outlined in this guide, scientists can mitigate the risks associated with the degradation of Fmoc-D-His(Bzl)-OH, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.

References

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: not available)
  • Novabiochem® Letters 2 .15Vol. - Merck Millipore. (URL: [Link])

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: not available)
  • Selective Oxidation Using In Situ-Generated Hydrogen Peroxide - PMC - PubMed Central. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (URL: [Link])

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. (URL: [Link])

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (URL: [Link])

  • 4 - Safety Data Sheet. (URL: [Link])

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (URL: [Link])

  • Preliminary study of the impact of hydrogen peroxide on three peptides. - GERPAC. (URL: [Link])

  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (URL: [Link])

  • The Use of Hydrogen Peroxide for Closing Disulfide Bridges in Peptides - ResearchGate. (URL: [Link])

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (URL: [Link])

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. - ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Purity Profiling of Peptide Drugs - Hilaris Publisher. (URL: [Link])

  • Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed. (URL: [Link])

  • How Much H2O2 Is Produced by Recombinant D-Amino Acid Oxidase in Mammalian Cells? (URL: [Link])

  • Development of a Method for the Chiral Separation of D/L‑Amphetamine - Agilent. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

Sources

Methodological & Application

HF cleavage protocols for His(Bzl) containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Safety, and Optimization

Executive Summary

The cleavage of peptides containing


-benzylhistidine [His(Bzl)] from solid support remains one of the most critical steps in Boc solid-phase peptide synthesis (SPPS). While Hydrogen Fluoride (HF) is the gold standard for its ability to cleave benzyl-based protecting groups that are stable to TFA, it introduces significant risks of side reactions—specifically alkylation of sensitive residues (Tyr, Trp, Met, Cys) by the generated benzyl carbocations.[1]

This guide details the "Low-High" HF cleavage protocol (Tam Method), which utilizes an


 mechanism to minimize carbocation generation, alongside the standard High HF protocol . It provides a self-validating system for ensuring high purity and yield.

Critical Safety Directive: Anhydrous HF

WARNING: Anhydrous Hydrogen Fluoride (HF) is potentially lethal. It is a volatile, corrosive liquid (b.p. 19.5°C) that causes deep, painless burns leading to systemic fluoride poisoning and cardiac arrest.

Mandatory Safety Infrastructure
  • Apparatus: Use only a dedicated Kel-F or Teflon HF vacuum line (e.g., Peptide Institute, Toho). Glass is strictly prohibited (HF reacts explosively with SiO₂).

  • PPE: Full face shield, heavy-duty neoprene gloves (double-gloved), rubber apron.

  • Antidote: Calcium Gluconate gel (2.5%) must be instantly accessible. In case of skin contact, wash with water for 5 minutes and massage gel into the wound until medical help arrives.

  • Ventilation: All operations must occur in a high-efficiency fume hood with a scrubber.

Mechanistic Foundation: Controlling the Carbocation

The success of His(Bzl) deprotection hinges on managing the cleavage mechanism.

The Problem: Cleavage (High HF)

In standard high concentrations of HF (~90%), cleavage proceeds via an


 mechanism .
  • Protonation of the protecting group (Bzl).

  • Heterolysis to form the free peptide and a benzyl carbocation (

    
    ) .
    
  • The

    
     ion is an electrophile that will alkylate nucleophilic side chains (Tyr, Trp, Met, Cys) if not immediately trapped by a scavenger.
    
The Solution: Cleavage (Low HF / Tam Method)

The "Low HF" method uses a high concentration of Dimethyl Sulfide (DMS).

  • DMS acts as a nucleophile.

  • It attacks the protonated protecting group before the carbocation forms.

  • Mechanism:

    
     displacement.
    
  • Result: The benzyl group is transferred to DMS, forming a sulfonium salt, which is easily washed away. No free carbocations are generated. [1]

Experimental Protocols

Protocol A: The "Low-High" HF Procedure (Recommended)

Best for: Peptides containing His(Bzl), Trp, Met, or Tyr. Minimizes alkylation and reduces Met(O).[1][2]

Reagents
  • Anhydrous HF [1][3][4][5]

  • Dimethyl Sulfide (DMS) : The

    
     promoter.
    
  • p-Cresol : Scavenger (preferred over anisole for His(Bzl) to avoid specific side reactions).

  • p-Thiocresol (optional): Add if Trp(CHO) is present.[3]

Workflow Diagram

LowHighHF Start Peptide-Resin (Dry) LowHF_Prep Add Scavengers: DMS : p-Cresol (65:10 v/v) Start->LowHF_Prep LowHF_Rxn Low HF Reaction: Distill HF (25% vol) 0°C, 2 Hours LowHF_Prep->LowHF_Rxn SN2 Mechanism Evap Evaporate HF & DMS (High Vacuum, 0°C) LowHF_Rxn->Evap Wash Wash Resin (Ether or EtOAc) to remove DMS byproducts Evap->Wash HighHF_Prep Add Scavenger: p-Cresol (5-10% vol) Wash->HighHF_Prep HighHF_Rxn High HF Reaction: Distill HF (90% vol) 0°C, 1 Hour HighHF_Prep->HighHF_Rxn Cleaves Arg(Tos), Resin Linker Workup Evaporate HF -> Precipitate (Ether) -> Lyophilize HighHF_Rxn->Workup

Caption: The "Low-High" HF workflow prioritizes SN2 protection removal before final resin cleavage.

Step-by-Step Procedure
  • Preparation: Place 0.2 mmol dried peptide-resin in the Kel-F reaction vessel. Add a Teflon-coated stir bar.

  • Low HF Cocktail: Add 1.0 mL p-cresol and 6.5 mL DMS (per gram of resin).

    • Note: If Trp(CHO) is present, replace p-cresol with 0.75 mL p-cresol + 0.25 mL p-thiocresol.[1]

  • Distillation (Low): Cool vessel in Dry Ice/MeOH. Distill 2.5 mL HF into the vessel.

    • Ratio Check: Final volume ratio should be HF:DMS:p-Cresol ~ 25:65:10.[6]

  • Reaction (Low): Warm to 0°C (ice bath) and stir for 2 hours .

    • Action: This removes Bzl groups via

      
       and reduces Met(O).
      
  • Evaporation: Evaporate HF and DMS under high vacuum at 0°C.

    • Crucial: Do not let the temperature rise; DMS-benzyl salts can be unstable.

  • Wash (Optional but Recommended): Wash the resin with EtOAc or Ether to remove the offensive DMS-benzyl byproducts. Decant.

  • High HF Recharge: Add 1.0 mL p-cresol to the resin.

  • Distillation (High): Distill ~10 mL HF (per gram resin).

  • Reaction (High): Stir at 0°C for 45–60 minutes .

    • Action: Cleaves the peptide-resin bond and any resistant groups (e.g., Arg(Tos)).[1][6]

  • Final Workup: Evaporate HF. Triturate residue with cold diethyl ether to precipitate peptide.[6] Filter, dissolve in 50% Acetic Acid or water, and lyophilize.

Protocol B: Standard High HF Procedure

Best for: Simple peptides lacking sensitive residues (Met, Trp, Cys) or when His(Bzl) is the only concern and p-cresol is sufficient.

  • Cocktail: Mix p-cresol (1 mL) per gram of resin.

    • Alternative: Anisole can be used (1 mL/g), but p-cresol is superior for preventing specific alkylations in His sequences.

  • Distillation: Distill 10 mL HF per gram of resin at -78°C.

  • Reaction: Warm to 0°C and stir for 60 minutes .

    • Extended Time: If Arg(Tos) is present, extend to 90 mins.

  • Workup: Evaporate HF, precipitate with ether, extract, and lyophilize.

Optimization & Troubleshooting

Scavenger Selection Matrix
Peptide ContentRecommended Scavenger Cocktail (v/v)Protocol
Standard (His(Bzl)) HF : p-Cresol (90:10)High HF
Sensitive (Met, Trp) HF : DMS : p-Cresol (25:65:10)Low-High HF
Cys-Rich HF : p-Cresol : p-Thiocresol (90:5:5)High HF
Trp(CHO) HF : DMS : p-Cresol : p-ThiocresolLow-High HF
Common Issues
  • Incomplete His(Bzl) Removal:

    • Symptom:[1][2][3][6][7][8][9] Mass spec shows +90 Da (benzyl) adducts.

    • Cause: Cleavage time too short or temperature too low.

    • Fix: Ensure High HF step is at least 60 mins at 0°C. Do not cleave at -10°C for His(Bzl).

  • Alkylation of Tyr/Trp:

    • Symptom:[1][2][3][6][7][8][9] +90 Da or +56 Da (t-butyl) peaks on Tyr/Trp.

    • Fix: Switch to Low-High HF .[2][6][10] The

      
       mechanism prevents the formation of the alkylating carbocations.
      
  • His(Dnp) Failure:

    • Critical Note: The Dinitrophenyl (Dnp) group on His is NOT removed by HF.

    • Protocol: You must treat the resin with Thiophenol/DMF (20%) for 1 hour before the HF cleavage to remove the Dnp group.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link
    
  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083. Link

  • Schnolzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Merck Millipore. Boc Resin Cleavage Protocol (Low-High HF). Link

Sources

Application Notes and Protocols for the Strategic Selection of Coupling Reagents for Fmac-D-His(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of histidine residues in Fmoc-based solid-phase peptide synthesis (SPPS) is a critical step that is frequently plagued by a high risk of racemization. This phenomenon, driven by the inherent basicity of the imidazole side chain, can compromise the stereochemical integrity and, consequently, the biological activity of the final peptide product. The choice of the side-chain protecting group and, pivotally, the coupling reagent are the most important factors in mitigating this deleterious side reaction. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for Fmoc-D-His(Bzl)-OH, a commonly used building block in the synthesis of D-amino acid-containing peptides. We will delve into the mechanistic underpinnings of histidine racemization, offer a comparative analysis of various classes of coupling reagents, and provide detailed, field-proven protocols to ensure high coupling efficiency while preserving the stereochemical purity of the target peptide.

The Challenge: Understanding Histidine Racemization

The primary obstacle in the coupling of Fmoc-protected histidine derivatives is the propensity for epimerization at the α-carbon.[1][2] This is an intramolecular process catalyzed by the lone pair of electrons on the π-nitrogen of the imidazole ring, which is in close proximity to the acidic α-proton.[1][3] Upon activation of the carboxylic acid for coupling, the imidazole nitrogen is sufficiently basic to abstract the α-proton, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-isomers and compromising the enantiomeric purity of the peptide.[1][3]

The choice of the side-chain protecting group on the imidazole ring plays a significant role in modulating this effect. While the Trityl (Trt) group is widely used, it offers only minor suppression of racemization.[4] The tert-Butoxycarbonyl (Boc) group has been shown to be more effective in reducing epimerization due to its electron-withdrawing nature, which decreases the basicity of the imidazole ring.[3] The Benzyl (Bzl) group, the focus of this note, is a commonly used protecting group, and while it provides robust protection during synthesis, its electron-donating character is not as effective as the Boc group in suppressing racemization. Therefore, the selection of an appropriate coupling reagent becomes even more critical when working with Fmoc-D-His(Bzl)-OH.

dot graph racemization_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Activated_His [label="Fmoc-D-His(Bzl)-X\n(Activated Ester)"]; Transition_State [label="Intramolecular\nProton Abstraction", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Enolate [label="Achiral Enolate\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Isomer [label="Fmoc-L-His(Bzl)-Peptide\n(Racemized Product)"]; D_Isomer [label="Fmoc-D-His(Bzl)-Peptide\n(Desired Product)"];

Activated_His -> Transition_State [label="Imidazole N-pi"]; Transition_State -> Enolate; Enolate -> L_Isomer [label="Reprotonation"]; Enolate -> D_Isomer [label="Reprotonation"]; } . Figure 1: Mechanism of Histidine Racemization.

A Comparative Analysis of Coupling Reagents for Fmoc-D-His(Bzl)-OH

The ideal coupling reagent for Fmoc-D-His(Bzl)-OH should facilitate rapid amide bond formation to minimize the lifetime of the activated intermediate, thereby reducing the window of opportunity for racemization.[5] Below is a comparative analysis of commonly used coupling reagents.

Coupling Reagent ClassExamplesMechanism of Action & Suitability for Fmoc-D-His(Bzl)-OHAdvantagesDisadvantages
Carbodiimides DIC/Oxyma Pure, DCC/HOBtForm an O-acylisourea intermediate which then reacts with an additive (Oxyma, HOBt) to form a less reactive, more stable active ester. The mildly acidic conditions of carbodiimide activation help to suppress racemization.[3]Cost-effective, highly efficient, low propensity for racemization, especially with Oxyma Pure.[1][3]DCC can form an insoluble urea byproduct (DCU); risk of N-acylurea formation.
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUForm active esters with additives like HOAt or Oxyma. HATU, containing the HOAt moiety, is highly reactive and effective at suppressing racemization.[6][7] HCTU is a more cost-effective alternative to HATU.[6] COMU is a modern, safer alternative that forms Oxyma-based active esters and has efficiencies comparable to HATU.[8][9]High coupling efficiency, rapid reaction kinetics.[7]Can cause guanidinylation of the N-terminal amine if used in excess; higher cost, especially for HATU.[10]
Phosphonium Salts PyBOP, PyAOP, DEPBTForm active esters, typically with HOBt or HOAt. They do not have the potential for N-terminal guanidinylation.[6] DEPBT is particularly noted for its remarkable resistance to racemization when coupling histidine derivatives.[6][8]No risk of guanidinylation; high coupling efficiency.Byproducts can sometimes be difficult to remove; can be more expensive.

Recommendation: For the coupling of Fmoc-D-His(Bzl)-OH, the use of DIC/Oxyma Pure is highly recommended as a first-line choice due to its excellent balance of high coupling efficiency and strong suppression of racemization under mildly acidic conditions.[3] For particularly difficult couplings or when cost is less of a concern, HATU or COMU are excellent alternatives that offer very high reactivity and minimal epimerization.[7][8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin.

General SPPS Workflow

spss_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-D-His(Bzl)-OH + Reagent) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Next Amino Acid

Protocol 1: Coupling of Fmoc-D-His(Bzl)-OH using DIC/Oxyma Pure

This protocol is recommended for its efficacy in suppressing racemization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Bzl)-OH (0.4 mmol, 4 eq.), and Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling of Fmoc-D-His(Bzl)-OH using HATU

This protocol is suitable for difficult couplings where high reactivity is required.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 3.2.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Bzl)-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 3.2.

Verification of Stereochemical Integrity

It is crucial to verify the enantiomeric purity of the final peptide. This is typically achieved by cleaving the peptide from the resin, followed by analysis using chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry. Dissolve the peptide in a suitable solvent for HPLC analysis.

  • HPLC Method:

    • Column: A chiral stationary phase column suitable for amino acid and peptide separations (e.g., a cyclodextrin-based or ligand-exchange column).

    • Mobile Phase: An isocratic or gradient mobile phase, often consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact conditions will depend on the specific column and peptide.

    • Detection: UV detection at 214 nm or 220 nm.

  • Data Analysis: The D- and L-isomers of the histidine-containing peptide will have different retention times. The percentage of the undesired L-isomer can be calculated from the peak areas.

Conclusion and Best Practices

The successful incorporation of Fmoc-D-His(Bzl)-OH with minimal racemization is a challenging yet achievable goal in SPPS. The key to success lies in a multi-faceted approach that considers both the choice of protecting group and the coupling methodology.

  • Prioritize Racemization Suppression: When the stereochemical integrity of the peptide is paramount, select coupling reagents and conditions known to minimize epimerization. The DIC/Oxyma Pure system is a robust and reliable choice.

  • Minimize Activation Time: Avoid prolonged pre-activation of the amino acid, as this increases the time the activated species is susceptible to racemization.[3]

  • Optimize Base Usage: When using uronium/aminium or phosphonium reagents that require a base, use a hindered base like DIPEA and avoid excessive amounts, as strong bases can promote racemization.

  • Thorough Monitoring: Always monitor the completion of the coupling reaction to avoid unnecessary recoupling steps, which can also increase the risk of side reactions.

  • Analytical Validation: Post-synthesis analysis by chiral HPLC is essential to confirm the enantiomeric purity of the final product.

By implementing these strategies and utilizing the detailed protocols provided, researchers can confidently incorporate Fmoc-D-His(Bzl)-OH into their peptide synthesis workflows, ensuring the production of high-purity, stereochemically defined peptides for their research and development endeavors.

References

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • Merck Millipore. (2009). Novabiochem® Coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Abdel-Moty, S. G., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 155-179.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(7), 408-414. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Backbone protecting groups for enhanced peptide and protein synthesis. Biopolymers, 55(3), 217-226. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Bofill, J., et al. (2012). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Journal of Peptide Science, 18(4), 278-284.
  • Saïdat, B., et al. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Journal of the Chilean Chemical Society, 55(4), 481-484.
  • Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1433-1443. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of Histidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization of Fmoc-D-His(Bzl)-OH During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of histidine racemization during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental choices and ensure the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-His(Bzl)-OH particularly prone to racemization during coupling?

A1: The racemization of histidine is an intramolecularly catalyzed process. The lone pair of electrons on the π-nitrogen of the imidazole side chain is sufficiently basic to abstract the acidic α-proton of the activated amino acid. This deprotonation leads to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-isomers, thereby compromising the stereochemical integrity of your peptide.[1][2] The use of a benzyl (Bzl) protecting group on the side chain does not prevent this electronic effect.

Q2: I detected a significant amount of the L-epimer in my peptide containing Fmoc-D-His(Bzl)-OH. What is the most likely cause?

A2: The most probable cause is the choice of coupling conditions. Prolonged activation times, elevated temperatures (especially in microwave-assisted synthesis), and the use of strong bases can significantly increase the rate of racemization.[3][4] Furthermore, the use of certain coupling reagents can also exacerbate the problem.[5][6]

Q3: Are there alternative Fmoc-His derivatives that are less susceptible to racemization?

A3: Absolutely. The most effective strategy to prevent histidine racemization is to protect the π-nitrogen of the imidazole ring.[7][8] Derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH have demonstrated significantly lower levels of epimerization compared to Fmoc-His(Trt)-OH, which is analogous to the racemization-prone nature of Fmoc-His(Bzl)-OH.[1] The protecting group on the π-nitrogen sterically and electronically hinders the abstraction of the α-proton.

Q4: Can the choice of coupling reagent influence the extent of racemization?

A4: Yes, the choice of coupling reagent is critical. While carbodiimide-based reagents like DIC are common, their use without appropriate additives can lead to significant racemization. The addition of hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[5][9] Phosphonium-based reagents like DEPBT have also been shown to be remarkably resistant to promoting racemization.[10][11]

Q5: How can I analytically determine the extent of racemization in my final peptide?

A5: The most common methods for quantifying racemization are chromatographic. Ultra-Performance Liquid Chromatography (UPLC) can often separate the desired peptide from its D-histidine diastereomer, allowing for quantification by peak integration.[1][12] More specialized techniques like capillary electrophoresis with a chiral selector can also be employed for high-resolution separation of optical isomers.[13] Additionally, amino acid analysis after derivatization with a chiral reagent (e.g., Marfey's reagent) can determine the enantiomeric ratio of the histidine residue.[14]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting when you encounter racemization of Fmoc-D-His(Bzl)-OH.

Symptom: High Levels of L-His Epimer Detected by LC-MS or Chiral HPLC

Potential Cause 1: Inappropriate Side-Chain Protection

  • Explanation: The unprotected π-nitrogen of the Bzl-protected imidazole ring is the primary culprit in catalyzing racemization.

  • Solution:

    • Switch to a π-Nitrogen Protected Histidine Derivative: The most robust solution is to replace Fmoc-D-His(Bzl)-OH with a derivative where the π-nitrogen is protected. Fmoc-D-His(Boc)-OH is a commercially available and well-validated option that significantly reduces epimerization.[1][12]

    • Rationale: The Boc group on the π-nitrogen electronically deactivates the imidazole ring and sterically hinders its ability to act as an intramolecular base, thus preserving the stereochemical integrity of the α-carbon.[7]

Potential Cause 2: Suboptimal Coupling Conditions

  • Explanation: The conditions under which the carboxylic acid of Fmoc-D-His(Bzl)-OH is activated and coupled play a significant role in the extent of racemization.

  • Troubleshooting Steps:

    • Lower the Coupling Temperature: If using microwave-assisted SPPS, reducing the coupling temperature from 80°C to 50°C has been shown to limit histidine racemization.[3][15][16] For conventional synthesis, performing the coupling at 0°C can also be beneficial.[15]

    • Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the time the activated species is susceptible to racemization. An in situ activation strategy, where the coupling reagents are added directly to the resin-bound amine followed by the amino acid, can minimize the lifetime of the activated intermediate.[4][17]

    • Optimize the Base: If a base is required for your coupling protocol, consider using a weaker or more sterically hindered base. For instance, substituting N,N-diisopropylethylamine (DIPEA) with sym-collidine has been recommended to reduce racemization risk.[3][10]

Potential Cause 3: Ineffective Coupling Reagent/Additive Combination

  • Explanation: Not all coupling reagents and additives are equal in their ability to suppress racemization.

  • Recommended Combinations:

    • DIC/Oxyma: This combination is considered one of the mildest and most effective at preventing racemization for sensitive amino acids like histidine.[5]

    • DEPBT: This phosphonium-based reagent is known for its remarkable resistance to promoting racemization and is a good choice for coupling racemization-prone amino acids.[10]

    • Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, the addition of an agent like HOBt or HOAt is essential to suppress racemization.[8][9] HOAt has been shown to be superior to HOBt in some cases for preserving chiral integrity.[9]

Data Summary: Impact of Histidine Protection and Coupling Temperature on Racemization
Histidine DerivativeCoupling Temperature (°C)% D-Isomer Formation (in Liraglutide Synthesis)Reference
Fmoc-His(Trt)-OH506.8%[1]
Fmoc-His(Boc)-OH500.18%[1]
Fmoc-His(Trt)-OH90>16%[1]
Fmoc-His(Boc)-OH900.81%[1]

Note: Fmoc-His(Trt)-OH is used here as a proxy for the racemization-prone nature of Nτ-protected histidines like Fmoc-His(Bzl)-OH.

Visualizing the Problem and Solution

Diagram 1: Mechanism of Histidine Racemization

racemization_mechanism cluster_0 Activated Fmoc-D-His(Bzl)-OH cluster_1 Imidazole Side Chain Activated Activated Carboxyl (e.g., O-acylisourea) Enolate Achiral Enolate Intermediate Activated->Enolate α-Proton Abstraction Imidazole π-Nitrogen (Internal Base) Imidazole->Activated Catalysis D_His Fmoc-D-His-Peptide (Desired) Enolate->D_His Reprotonation L_His Fmoc-L-His-Peptide (Racemized) Enolate->L_His Reprotonation

Caption: Intramolecular catalysis of racemization by the imidazole π-nitrogen.

Diagram 2: Recommended Workflow for Minimizing Histidine Racemization

workflow Start Start: Couple D-Histidine Select_AA Select Fmoc-D-His(Boc)-OH or other N-π protected derivative Start->Select_AA Select_Reagents Choose Coupling Reagents: DIC/Oxyma or DEPBT Select_AA->Select_Reagents Set_Conditions Set Coupling Conditions: - Low Temperature (0-50°C) - In Situ Activation Select_Reagents->Set_Conditions Coupling Perform Coupling Reaction Set_Conditions->Coupling Analysis Analyze Crude Peptide by UPLC or Chiral Method Coupling->Analysis Result_Good Racemization < 1% Analysis->Result_Good Success Result_Bad Racemization > 1% Analysis->Result_Bad Problem End Proceed with Synthesis Result_Good->End Troubleshoot Re-evaluate Conditions: - Further lower temperature - Change coupling reagent Result_Bad->Troubleshoot Troubleshoot->Set_Conditions

Caption: Decision workflow for chiral-safe histidine coupling.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-His(Boc)-OH using DIC/Oxyma

This protocol is recommended for both manual and automated solid-phase peptide synthesis.

Reagents and Materials:

  • Fmoc-protected peptide-resin (swollen in DMF)

  • Fmoc-D-His(Boc)-OH (4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is deprotected using standard conditions (e.g., 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve Fmoc-D-His(Boc)-OH and Oxyma Pure in DMF.

  • In Situ Activation and Coupling: a. To the reaction vessel containing the washed and drained peptide-resin, add the solution from step 2. b. Add DIC to the reaction vessel. c. Agitate the reaction mixture at room temperature (or 50°C for microwave synthesis) for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Analysis of Histidine Racemization by UPLC

This protocol provides a general method for analyzing the crude peptide to determine the percentage of the D-histidine diastereomer.

Instrumentation and Materials:

  • UPLC system with a PDA or UV detector

  • C18 reversed-phase column suitable for peptide analysis (e.g., 1.7 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample, cleaved from the resin and precipitated.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 - 60°C

    • Detection Wavelength: 214 nm or 280 nm

    • Gradient: Develop a linear gradient that effectively separates the main peptide peak from its impurities. A typical gradient might be 5-65% Mobile Phase B over 10-15 minutes. The diastereomer, if present, will typically elute very close to the main peak.

  • Data Analysis: a. Integrate the peak area of the desired peptide (containing D-His) and the peak area of the epimerized peptide (containing L-His). b. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-His peak) / (Area(D-His peak) + Area(L-His peak))] * 100

References

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Yang, C. Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2097-2107. Retrieved from [Link]

  • Yang, C. Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
  • Narumi, T., et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1463-1467.
  • Anaspec. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • Scite.ai. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • Ueki, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5284. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Retrieved from [Link]

  • BenchChem. (n.d.). OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.
  • National Institutes of Health. (2015). Probing the Catalytic Charge-Relay System in Alanine Racemase with Genetically Encoded Histidine Mimetics. ACS Chemical Biology, 10(6), 1448-1452. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • National Institutes of Health. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Current Topics in Medicinal Chemistry, 10(16), 1641-1654. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

  • PubMed. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 887(1-2), 421-430. Retrieved from [Link]

  • ResearchGate. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonated states of the imidazole ring of histidine side-chain. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fmoc-D-His(Bzl)-OH Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for Fmoc-D-His(Bzl)-OH , a reagent that presents unique solubility and orthogonality challenges in Solid-Phase Peptide Synthesis (SPPS).

Product: Fmoc-D-His(Bzl)-OH (N-alpha-Fmoc-N-im-benzyl-D-histidine) Application: Solid-Phase Peptide Synthesis (SPPS) Support Level: Senior Application Scientist

Introduction: The Challenge of Histidine(Bzl)

Why is this difficult? Fmoc-D-His(Bzl)-OH is a hydrophobic, aggregation-prone derivative. Unlike the standard Trityl (Trt) protection, the Benzyl (Bzl) group on the imidazole ring creates a planar, aromatic system that favors strong


 stacking interactions. When combined with the Fmoc group, this leads to poor solubility in standard solvents (DCM, pure DMF) and "gelation" at high concentrations required for automated synthesizers.

Critical Technical Note (Cleavage Compatibility): Before proceeding, confirm your synthesis strategy. The Bzl group is stable to TFA .[1] It is not removed during standard Fmoc cleavage cocktails (TFA/TIS/H2O). It requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal. If you intended to remove the side-chain protection with TFA, you likely need Fmoc-D-His(Trt)-OH instead. If your goal is a Bzl-protected peptide or you are using HF cleavage, proceed with the guide below.

Module 1: Solvent Selection & Optimization

Q: DMF is not dissolving my reagent at 0.2 M. What is the best solvent system?

A: Pure DMF is often insufficient for His(Bzl) derivatives due to their tendency to aggregate. You must disrupt the intermolecular hydrogen bonding and stacking.

Recommendation: Switch to NMP (N-methyl-2-pyrrolidone) as your primary solvent. If solubility remains poor, use a binary solvent system with DMSO.

Solvent SystemSolubility RatingApplicationTechnical Insight
DMF (Pure) LowNot RecommendedOften leads to cloudy suspensions or gelation over time.
NMP (Pure) ModerateManual SynthesisBetter polarity/viscosity profile for hydrophobic residues.
NMP + 10% DMSO High (Preferred) Automated Synthesis DMSO acts as a chaotic breaker of

-sheet-like aggregates.
DMF + 20% DCM ModerateManual CouplingDCM helps solvate the hydrophobic Bzl/Fmoc rings but evaporates in open vessels.
Q: Can I use DMSO for the coupling reaction? Won't it oxidize my peptide?

A: Yes, you can use DMSO, and the oxidation risk is minimal during the short timeframe of a coupling reaction (1–2 hours), especially at room temperature.

  • Protocol: Dissolve the amino acid in pure DMSO first to ensure complete solvation, then dilute with NMP to the final volume. Keep the final DMSO concentration between 10–20%.

  • Caution: Ensure your DMSO is high-grade (anhydrous, amine-free) to prevent side reactions.

Module 2: Dissolution & Handling Protocol

Q: My solution looks cloudy even after vortexing. How do I fix this?

A: Cloudiness indicates micro-aggregates that will clog synthesizer lines and lower coupling efficiency. Follow this "Force-Solvation" protocol.

Step-by-Step Dissolution Workflow:

  • Weighing: Weigh Fmoc-D-His(Bzl)-OH into a dry falcon tube or glass vial.

  • Primary Solvation: Add the calculated volume of DMSO (10% of total final volume). Vortex vigorously for 30 seconds. The high polarity usually dissolves the solid instantly.

  • Dilution: Add the remaining volume of NMP (or DMF).

  • Sonication: Sonicate at 35–40 kHz for 5–10 minutes . This is crucial to break non-covalent aggregates.

  • Thermal Treatment: If still hazy, warm the solution to max 40°C in a water bath. Do not exceed 45°C to avoid racemization of the sensitive D-His residue.

DissolutionProtocol start Start: Solid Fmoc-D-His(Bzl)-OH step1 Add 10% volume DMSO (Chaotropic Breaker) start->step1 step2 Vortex 30s step1->step2 check1 Clear Solution? step2->check1 step3 Add 90% volume NMP check1->step3 Yes check1->step3 No (Slurry) step4 Sonicate 10 mins (Degas & Disaggregate) step3->step4 check2 Clear Solution? step4->check2 heat Warm to 40°C (Max) check2->heat No ready Ready for Coupling check2->ready Yes heat->ready

Caption: Optimized dissolution workflow utilizing DMSO as a chaotropic agent to break aggregates.

Module 3: Coupling & Racemization Control

Q: Does the Bzl group affect racemization?

A: Yes. Histidine is notoriously prone to racemization (conversion of L to D or D to L) during activation because the imidazole nitrogen can abstract the


-proton.
  • The Good News: The Bzl protection (typically on the

    
     or 
    
    
    
    position) actually suppresses racemization better than the Trt group in some activation modes because it is less electron-withdrawing, reducing the acidity of the
    
    
    -proton.
  • The Risk: Solubility issues often lead researchers to heat the reaction. Heating >50°C is forbidden for Histidine coupling as it drastically accelerates racemization.

Q: What coupling reagents should I use to maintain the D-configuration?

A: Avoid phosphonium salts (PyBOP) if possible, as they can be too aggressive.

  • Recommended: DIC / Oxyma Pure .[2] This combination creates a neutral pH environment that minimizes base-catalyzed racemization.

  • Alternative: DIC / HOBt (classic, reliable).

  • Avoid: HATU / DIPEA unless absolutely necessary. The tertiary base (DIPEA) extracts the

    
    -proton. If you must use HATU, use Collidine (TMP)  instead of DIPEA as the base; it is too sterically hindered to abstract the proton but sufficient for activation.
    

Module 4: Troubleshooting Specific Scenarios

Scenario 1: "Precipitate formed immediately upon adding DIPEA."
  • Cause: You likely activated the amino acid in the absence of the resin for too long, or the concentration was too high. The activated ester (Fmoc-His(Bzl)-OBt/Oxyma) is often less soluble than the free acid.

  • Fix: Perform in-situ activation . Do not pre-activate in a vial. Add the amino acid solution to the resin first, then add the coupling reagents (DIC/Oxyma) directly to the reaction vessel.

Scenario 2: "The solution turned into a jelly/gel."
  • Cause: Hydrogen-bond network formation (beta-sheet like structures) in pure DCM or DMF.

  • Fix: Add LiCl (0.4 M) or KSCN to the solvent. These chaotropic salts disrupt the hydrogen bonding network. Alternatively, increase DMSO content to 20%.[3]

Scenario 3: "Low coupling efficiency (Kaiser test is blue)."
  • Cause: Steric hindrance of the Bzl group combined with poor solvation of the resin.

  • Fix: Double couple.

    • First coupling: 1 hour at Room Temp (NMP/DMSO).

    • Second coupling: 1 hour at Room Temp (NMP/DMSO).

    • Do not increase temperature.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., et al. (2018). "N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF): A comparative study in solid-phase peptide synthesis." Journal of Peptide Science.

  • Mergler, M., et al. (2001). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science.

  • Sigma-Aldrich. "Fmoc-His(Bzl)-OH Product Specification & Solubility Data."

  • CEM Corporation. "Histidine Racemization in SPPS: Technical Note."

Sources

resolving incomplete deprotection of Fmoc group on D-His

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Incomplete Fmoc Deprotection of D-Histidine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection step for D-Histidine (D-His) residues during Solid-Phase Peptide Synthesis (SPPS). Incomplete removal of the Fmoc group is a critical failure point that leads to the formation of deletion sequences, truncating the peptide chain and significantly complicating purification, thereby reducing the overall yield and purity of your target molecule.[1]

This document provides a structured, in-depth troubleshooting framework, moving from diagnosis to protocol optimization and advanced solutions. Our approach is grounded in the chemical principles of SPPS to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of D-Histidine residues notoriously difficult?

The challenge with D-His arises from a combination of steric hindrance and the intrinsic properties of the histidine side chain. The standard Fmoc deprotection mechanism is a base-catalyzed β-elimination.[2][3] A base, typically piperidine, abstracts the acidic proton on the fluorene ring's β-carbon, leading to the elimination of the protecting group as dibenzofulvene (DBF), which is then trapped by the base.[2]

Several factors conspire to impede this process at a D-His residue:

  • Steric Hindrance: The bulky imidazole side chain of histidine, particularly when derivatized with a large protecting group like Trityl (Trt) or Methytrityl (Mtt), physically blocks the piperidine base from accessing the Fmoc group's acidic proton.[4] The D-configuration of the amino acid can further exacerbate this spatial crowding.

  • Peptide Aggregation: Sequences containing bulky hydrophobic residues like histidine can be prone to aggregation and the formation of secondary structures (e.g., β-sheets) on the solid support.[4][5] This aggregation can physically prevent the deprotection reagents from penetrating the resin and reaching the reaction sites.[4]

  • Electronic Effects: While less dominant than steric factors, the electron-rich imidazole ring can influence the local chemical environment, though this is a minor contributor compared to the physical blockage.

cluster_Peptide Peptidyl-Resin Fmoc_His Fmoc-D-His(...)-Resin SideChain Bulky Side Chain (e.g., His(Trt)) Fmoc_His->SideChain Proton Fmoc_His->Proton Target Piperidine Piperidine (Base) Piperidine->Proton   Steric Hindrance   Blocks Access Start Deprotection of D-His Completed Kaiser Perform Kaiser Test on Resin Sample Start->Kaiser Result Test Result? Kaiser->Result HPLC Perform Test Cleavage & HPLC Analysis Result->HPLC Yellow Beads (Negative) Success Problem Solved: Proceed with Synthesis Result->Success Blue Beads (Positive) Analysis Analyze Chromatogram HPLC->Analysis Analysis->Success Clean Target Peptide Peak Failure Problem Confirmed: Initiate Troubleshooting Analysis->Failure Deletion or +Fmoc Peak Found

Caption: Diagnostic workflow for confirming incomplete deprotection.

Q3: My standard protocol is failing. What are the most effective immediate adjustments?

Before resorting to more complex solutions, optimizing your existing protocol is the most logical first step. Difficult deprotections often respond well to increased reaction time and temperature.

Optimized Deprotection Protocol for Difficult Residues

This protocol aims to enhance deprotection efficiency by extending exposure to the base and slightly increasing thermal energy.

ParameterStandard ProtocolOptimized ProtocolRationale
Reagent 20% Piperidine in DMF20-25% Piperidine in DMFA slightly higher concentration can improve kinetics.
Treatment 1 1 x 3-5 minutes1 x 5 minutesAn initial short treatment removes the bulk of the Fmoc groups.
Treatment 2 1 x 10-15 minutes1 x 25-30 minutesA significantly longer second treatment drives the reaction to completion for sterically hindered residues. [5]
Temperature Room Temperature (~25°C)30-35°CIncreased temperature enhances reaction kinetics. Use with caution to avoid side reactions. [5]
Washing 5 x DMF washes5-7 x DMF washesThorough washing is critical to remove all piperidine before the next coupling step. [6]

Step-by-Step Methodology:

  • Resin Swelling: Ensure the peptidyl-resin is adequately swelled in DMF for at least 30 minutes before deprotection. Poor swelling is a common cause of incomplete reactions. [1][4]2. Initial Deprotection: Drain the solvent and add the 20-25% piperidine/DMF solution. Agitate the vessel at 30-35°C for 5 minutes.

  • Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of the 20-25% piperidine/DMF solution.

  • Extended Deprotection: Continue agitating the vessel at 30-35°C for an additional 25-30 minutes.

  • Thorough Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine.

  • Verification: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine before proceeding to the next coupling step.

Q4: The optimized protocol still isn't working. What alternative deprotection reagents can I use?

When standard bases fail, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy for overcoming severe steric hindrance. [7] Advanced Deprotection Protocol using DBU

DBU is a more potent base than piperidine and can often succeed where piperidine fails. It is typically used at a low concentration in a cocktail.

Reagent CocktailRecommended ConcentrationKey Advantages & Considerations
DBU/Piperidine in DMF 2% DBU / 2% Piperidine (v/v) in DMFAdvantages: DBU's high basicity efficiently removes the Fmoc group, while piperidine acts as a scavenger for the DBF byproduct. [7]Caution: DBU can catalyze aspartimide formation if an Asp residue is present in the sequence. Avoid this reagent if your peptide contains Asp. [7]
DBU/Piperazine in NMP 2% DBU / 5% Piperazine (w/v) in NMPAdvantages: This combination is reported to enhance deprotection kinetics even further and can minimize certain side reactions like diketopiperazine formation. [8]NMP is sometimes a better swelling solvent than DMF for aggregated sequences.

Step-by-Step Methodology (DBU/Piperidine Protocol):

  • Prepare Solution: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in high-purity DMF.

  • Resin Treatment: After swelling the resin, drain the solvent and add the DBU/piperidine/DMF solution.

  • Reaction Time: Agitate the reaction vessel for 2 x 10-15 minutes at room temperature. A single, longer treatment of 20-25 minutes can also be effective.

  • Thorough Washing: It is critically important to wash the resin extensively with DMF (7-10 times) to remove all traces of the highly basic DBU, which could cause premature deprotection of the next amino acid added.

  • Verification: Perform a Kaiser test to confirm complete deprotection before proceeding.

Start Incomplete Deprotection Confirmed Step1 Step 1: Protocol Optimization Start->Step1 Action1 Increase deprotection time (e.g., 2x25 min) Increase temperature to 30-35°C Step1->Action1 Check1 Re-evaluate with Kaiser Test/HPLC Action1->Check1 Step2 Step 2: Use Stronger Reagents Check1->Step2 Fails Success Success Check1->Success Resolved Action2 Switch to 2% DBU / 2% Piperidine in DMF (Caution: Avoid with Asp residues) Step2->Action2 Check2 Re-evaluate with Kaiser Test/HPLC Action2->Check2 Step3 Step 3: Future Synthesis Strategy Check2->Step3 Fails Check2->Success Resolved Action3 Consider using a less bulky side-chain protecting group for D-His (e.g., Boc instead of Trt)

Caption: Systematic troubleshooting workflow for D-His deprotection.

References

  • Larsen, B. D., Larsen, C., & Holm, A. (1991). Incomplete Fmoc-deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Häring, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection - Reagent Guides. ACS. Retrieved from [Link]

Sources

Validation & Comparative

Advanced HPLC Methodologies for Fmoc-D-His(Bzl)-OH Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Histidine Challenge

In peptide synthesis, Histidine is notoriously problematic.[1] When protected as Fmoc-D-His(Bzl)-OH (


-Fmoc-

-benzyl-D-histidine), the analyst faces a trifecta of challenges: optical purity (racemization proneness), chemical stability (Fmoc cleavage), and regioisomerism (

vs.

benzylation).

Unlike standard aliphatic amino acids, the imidazole ring of histidine introduces basicity and tautomerization, leading to peak tailing and complex impurity profiles. This guide moves beyond generic "Fmoc-AA" protocols to provide a targeted, self-validating analytical framework specifically for the benzyl-protected D-isomer.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, one must understand what is being separated.

Impurity ClassSpecific AnalytesOriginDetection Method
Enantiomers Fmoc-L-His(Bzl)-OHRacemization during coupling or synthesisMethod B (Chiral)
Regioisomers

-Bzl isomer
Non-selective benzylation of imidazoleMethod A (RP-HPLC)
Process Impurities Fmoc-

-Ala-OH
Rearrangement of Fmoc-OSu reagentMethod A (RP-HPLC)
Degradants Fmoc-D-His-OH (Free side chain)Loss of Bzl group (acid lability)Method A (RP-HPLC)
Byproducts DibenzofulveneFmoc cleavageMethod A (RP-HPLC)

Method A: Reversed-Phase HPLC (Chemical & Regioisomeric Purity)

Objective: Quantification of chemical purity and separation of


-Bzl (desired) from 

-Bzl (undesired) isomers.
The "Senior Scientist" Rationale

Standard TFA/Water/Acetonitrile gradients often fail to resolve histidine regioisomers due to the protonation state of the imidazole. To achieve sharp peaks and regio-selectivity, we utilize a phosphate buffer system at pH 6.5 . At this pH, the imidazole is partially uncharged, increasing the hydrophobic discrimination between the


 and 

positions.
Protocol A: Phosphate-Buffered RP-HPLC
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A:

    
     Phosphate buffer, pH 6.5 (adjusted with 
    
    
    
    /
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (amide bond) and 
    
    
    
    (Fmoc/Benzyl aromaticity).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold (Solubility check)
20.0 60 Linear Gradient (Main elution)
22.0 95 Wash
25.0 95 Wash Hold

| 25.1 | 20 | Re-equilibration |

Validation Check:

  • Regioisomer Resolution: The

    
    -Bzl isomer typically elutes before the 
    
    
    
    -Bzl isomer due to slightly lower hydrophobicity in this system.
  • Tailing Factor: Must be

    
    . If 
    
    
    
    , increase buffer concentration to
    
    
    .

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the presence of the L-isomer (Fmoc-L-His(Bzl)-OH) down to 0.1% levels.

The "Senior Scientist" Rationale

Direct chiral separation of Fmoc-amino acids is superior to derivatization (Marfey's method) because it avoids kinetic resolution errors. Polysaccharide-based columns (Cellulose tris(3,5-dimethylphenylcarbamate)) are the gold standard. For Histidine derivatives, acidic mobile phases are non-negotiable to suppress silanol interactions with the imidazole ring.

Protocol B: Immobilized Polysaccharide Separation
  • Column: Lux Cellulose-2 (Phenomenex) or Chiralcel OD-RH,

    
    .
    
  • Mobile Phase: Acetonitrile : Water : TFA (

    
    ).
    
    • Note: The high organic content is required to elute the hydrophobic Fmoc/Bzl groups.

  • Mode: Isocratic.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical; lower temp improves resolution).
    
  • Detection: UV @

    
    .
    

System Suitability:

  • Resolution (

    
    ):  Target 
    
    
    
    between D and L peaks.
  • Elution Order: Typically L elutes before D on Cellulose-2, but must be confirmed with a racemic standard.

Comparative Analysis: Choosing the Right Tool

FeatureMethod A (RP-C18 Phosphate)Method B (Chiral Cellulose)Method C (Generic RP-TFA)
Primary Use Chemical Purity, RegioisomersOptical Purity (D vs L)Quick Purity Check
Resolution (

)
High for structural impuritiesHigh for EnantiomersModerate
Run Time 25-30 min15-20 min15 min
Cost/Run LowHigh (Column cost)Low
Limitations Cannot separate enantiomersPoor separation of chemical byproductsCo-elution of regioisomers common

Analytical Workflow & Decision Logic

The following diagram illustrates the decision process for analyzing a batch of Fmoc-D-His(Bzl)-OH.

G Start Crude Fmoc-D-His(Bzl)-OH Sample Solubility Dissolve in 50% MeCN/Water Start->Solubility MethodA Run Method A (RP-HPLC / Phosphate) Solubility->MethodA CheckChem Chemical Purity > 98%? MethodA->CheckChem CheckRegio Regioisomer (Pi-Bzl) < 0.5%? CheckChem->CheckRegio Yes Purify Re-crystallize / Prep HPLC CheckChem->Purify No CheckRegio->Purify No MethodB Run Method B (Chiral HPLC) CheckRegio->MethodB Yes Purify->Solubility Retest CheckOptical Enantiomeric Excess > 99.5%? MethodB->CheckOptical Release Release for Peptide Synthesis CheckOptical->Release Yes Reject Reject Batch CheckOptical->Reject No

Figure 1: Integrated Analytical Workflow for Histidine Derivative Purity Validation.

Troubleshooting & Optimization (The "Black Art")

Problem: Peak Tailing on C18
  • Cause: Interaction between the basic imidazole nitrogen and residual silanols on the silica support.

  • Solution:

    • Switch to a "High pH" resistant column (e.g., Waters XBridge) and run at pH 8-9.

    • Add an ion-pairing agent: 0.1% Triethylamine (TEA) or 10mM Ammonium Acetate.

    • Warning: Do not use TEA with Chiral columns unless explicitly permitted by the manufacturer.

Problem: "Ghost" Peaks in Gradient
  • Cause: Fmoc group instability. Fmoc can cleave slowly in basic buffers or upon prolonged storage in solution.

  • Solution: Prepare samples immediately before injection. Keep autosampler at

    
    . Use 0.1% TFA in the sample diluent to maintain a slightly acidic environment (
    
    
    
    ) which stabilizes the Fmoc group.
Problem: Regioisomer Co-elution
  • Cause:

    
    -Bzl and 
    
    
    
    -Bzl isomers have very similar hydrophobicities.
  • Solution: Lower the temperature to

    
    . Mass transfer kinetics differ between the isomers; lower temperature often enhances selectivity (
    
    
    
    ) at the cost of slightly broader peaks.

References

  • Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. Link

  • Sigma-Aldrich. (2024). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

  • Fu, R., et al. (2014).[2] Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance. Link

  • ChemicalBook. (2025).[3][4] FMOC-HIS(BZL)-OH Product Properties and Safety. Link

Sources

determining enantiomeric purity of Fmoc-D-His(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Enantiomeric Purity Determination of Fmoc-D-His(Bzl)-OH

Executive Summary

For drug development professionals and peptide chemists, the enantiomeric purity of Fmoc-D-His(Bzl)-OH is a critical quality attribute (CQA). Histidine is uniquely prone to racemization (epimerization) due to the basicity of its imidazole side chain.[1][2] Even trace amounts (0.1–0.5%) of the L-enantiomer can compromise the biological activity and immunogenicity of the final therapeutic peptide.

This guide objectively compares the two industry-standard methodologies for determining enantiomeric purity: Direct Chiral HPLC (the "Gold Standard" for raw materials) and Marfey’s Method (the "Alternative" for hydrolysates or when chiral columns are unavailable).

The Challenge: Histidine Racemization Mechanism

Unlike other amino acids, Histidine derivatives face a high risk of racemization because the


-nitrogen of the imidazole ring can act as an intramolecular base.[2] This proximity facilitates the abstraction of the acidic proton from the 

-carbon, leading to an achiral enolate intermediate.[1][2]

Key Insight: The Benzyl (Bzl) protecting group on the imidazole is less bulky than Trityl (Trt), offering less steric shielding against this abstraction, making rigorous QC of Fmoc-D-His(Bzl)-OH essential.

Racemization Start Fmoc-D-His(Bzl)-OH (Chiral) Inter Enolate Intermediate (Planar/Achiral) Start->Inter Proton Abstraction (Alpha-Carbon) Base Intramolecular Base (Imidazole N-pi) Base->Start Facilitates EndL L-Isomer (Impurity) Inter->EndL Reprotonation (Face A) EndD D-Isomer (Original) Inter->EndD Reprotonation (Face B)

Figure 1: Mechanism of Histidine racemization via base-catalyzed enolization.

Method A: Direct Chiral HPLC (The Gold Standard)

Best For: Raw material QC, Incoming Goods Inspection. Principle: Separation of the protected enantiomers (Fmoc-D-His(Bzl)-OH and Fmoc-L-His(Bzl)-OH) using a polysaccharide-based chiral stationary phase (CSP).

Experimental Protocol

This method requires no derivatization , preserving the chemical integrity of the sample.

  • Column Selection: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1 ) is preferred over coated phases for robustness with Fmoc groups.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Ethanol or Isopropanol (IPA)

    • Modifier: 0.1% Trifluoroacetic acid (TFA). Note: TFA is mandatory to protonate the imidazole ring and suppress peak tailing.

  • Sample Prep: Dissolve 1.0 mg of Fmoc-D-His(Bzl)-OH in 1 mL of Ethanol.

  • Chromatographic Conditions:

    • Mode: Isocratic Normal Phase

    • Ratio: Hexane:Ethanol:TFA (70:30:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (Fmoc absorption)

    • Temperature: 25°C

Expected Result: The D-isomer is the major peak. The L-isomer (impurity) will elute at a distinct retention time. Separation factors (


) are typically >1.2.

Method B: Indirect Analysis via Marfey’s Reagent

Best For: Peptide hydrolysates, labs without chiral columns. Principle: The Fmoc group is removed, and the free amino acid is reacted with FDAA (Marfey’s Reagent) to form diastereomers (L-FDAA-D-His and L-FDAA-L-His), which are separable on a standard C18 column.

Experimental Protocol

Critical Warning: The deprotection step must be mild to prevent induced racemization during the analysis itself.

  • Fmoc Deprotection (Mild):

    • Dissolve 2 mg Fmoc-D-His(Bzl)-OH in 200 µL 20% Piperidine in DMF.

    • React for 10 minutes at Room Temperature (Do not heat).

    • Precipitate with cold diethyl ether, centrifuge, and dry the pellet (H-D-His(Bzl)-OH).

  • Derivatization:

    • Dissolve pellet in 100 µL water.

    • Add 200 µL 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 40 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 40 µL 1M HCl.

  • HPLC Analysis (Achiral):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV 340 nm (Dinitrophenyl group).[3]

Expected Result: Two peaks representing the diastereomers.[4] The elution order is typically L-L followed by L-D (Marfey's rule), but must be confirmed with standards.

Comparative Analysis

FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's Method
Accuracy High. Direct measurement of the molecule.Medium. Risk of racemization during deprotection step.[5]
Sensitivity 0.1% impurity detection (UV 254nm).Very High. <0.05% detection (UV 340nm, high extinction).
Prep Time < 10 minutes (Dissolve & Shoot).[5]> 2 hours (Deprotect, Dry, Derivatize).
Cost High (Requires ~$1,000+ Chiral Column).Low (Standard C18 Column + Reagents).
Suitability Raw Material QC (Recommended). Peptide Hydrolysates / Trace Analysis.

Decision Workflow

DecisionTree Start Start: Fmoc-D-His(Bzl)-OH Purity Check Q1 Is the sample a raw material or a peptide hydrolysate? Start->Q1 Raw Raw Material Q1->Raw Raw Material Hyd Peptide Hydrolysate Q1->Hyd Hydrolysate Q2 Is a Chiral Column (Amylose/Cellulose) available? Raw->Q2 MethodB Method B: Marfey's Method (Deprotect -> FDAA -> C18) Hyd->MethodB Standard Path MethodA Method A: Direct Chiral HPLC (Hexane/IPA/TFA) Q2->MethodA Yes (Preferred) Q2->MethodB No

Figure 2: Workflow for selecting the appropriate analytical method.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Racemization Data).Link[6]

  • BenchChem. Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-Amino Acids.Link

Sources

A Comparative Guide to the Biological Activity of D-Histidine versus L-Histidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Biological Function

In the intricate world of molecular biology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount to its function. Amino acids, the fundamental building blocks of proteins, exist as stereoisomers, or mirror images of each other, designated as L- (levo, left-handed) and D- (dextro, right-handed) forms. While L-amino acids are the canonical components of proteins synthesized by ribosomes in all known life forms, the presence and functional significance of D-amino acids in physiological and pathological processes are becoming increasingly recognized.[1][2][3]

Histidine, with its unique imidazole side chain, plays a critical role in protein structure, enzyme catalysis, and as a precursor to the signaling molecule histamine.[4][5] This guide provides a comprehensive comparison of the biological activities of L-histidine (L-His) and D-histidine (D-His) analogs, offering a framework for researchers to assess these differences in their own experimental systems. We will delve into their differential enzymatic processing, receptor interactions, and the downstream cellular consequences, supported by detailed experimental protocols.

The Canonical Role of L-Histidine: The Body's Primary Isomer

L-Histidine is an essential amino acid, meaning the human body cannot synthesize it and must obtain it from the diet.[6] Its biological roles are extensive and well-established:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, L-histidine is a crucial component of countless proteins, contributing to their structure and function.[4]

  • Enzyme Catalysis: The imidazole side chain of L-histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property makes it a common residue in the active sites of many enzymes, where it facilitates catalytic reactions.[4][5]

  • Histamine Precursor: L-histidine is the direct precursor to histamine, a vital biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.[6][7] This conversion is catalyzed by the highly specific enzyme L-histidine decarboxylase (HDC).[8][9]

  • Metal Ion Chelation: The imidazole ring is an effective chelator of metal ions like zinc and copper, playing a role in metal ion transport and metalloenzyme function.

The Enigmatic World of D-Histidine: Beyond a Simple Mirror Image

For a long time, D-amino acids were thought to be largely absent from mammals or simply metabolic byproducts of gut microbiota. However, research has revealed that specific D-amino acids, such as D-serine and D-aspartate, are present in mammals and have significant physiological roles, particularly in the nervous and endocrine systems.[1][2][10] While D-histidine is less studied than D-serine, its presence and potential activities warrant investigation.

The primary metabolic pathway for D-amino acids in mammals involves the enzyme D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination.[11][12][13] This process converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[13][14]

Comparative Analysis: Key Points of Divergence

The fundamental differences in how biological systems recognize and process L- and D-histidine analogs stem from the stereospecificity of enzymes and receptors.

Enzymatic Processing: A Tale of Two Enzymes

The metabolic fates of L- and D-histidine are governed by distinct, highly specific enzymes. This is the most critical point of divergence in their biological activity.

  • L-Histidine Decarboxylase (HDC): This enzyme is exclusively specific to L-histidine.[9][15] Structural studies have shown that the active site of HDC is precisely shaped to bind L-histidine, facilitating its decarboxylation to histamine.[8][16] D-histidine and its analogs are not substrates for HDC, meaning they cannot be converted into histamine.[15][17] This is a crucial distinction, as many of the physiological effects of histidine supplementation are mediated through histamine production.[18]

  • D-Amino Acid Oxidase (DAAO): Conversely, DAAO is highly specific for D-amino acids and shows almost no activity towards their L-isomers.[13] DAAO metabolizes a range of neutral and polar D-amino acids.[19] The oxidation of D-histidine by DAAO results in the production of imidazole pyruvic acid, ammonia, and H₂O₂.[14] The generation of H₂O₂ is a significant consequence, as it can contribute to local oxidative stress and modulate redox-sensitive signaling pathways.[11]

Table 1: Comparative Enzymatic Processing of Histidine Stereoisomers

FeatureL-Histidine AnalogsD-Histidine Analogs
Primary Enzyme L-Histidine Decarboxylase (HDC)D-Amino Acid Oxidase (DAAO)
Enzymatic Action DecarboxylationOxidative Deamination
Primary Product HistamineImidazole Pyruvic Acid, NH₃, H₂O₂
Substrate Specificity Highly specific for L-isomer[9][15]Highly specific for D-isomer[13]
Receptor Binding and Pharmacology

While L-histidine's primary signaling role is indirect (via conversion to histamine which then acts on histamine receptors), both isomers could theoretically interact with other receptors. For example, D-serine is a well-known co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[2][20] While D-histidine's role at the NMDA receptor is not as established, the potential for D-amino acid analogs to interact with neurotransmitter receptors is an active area of research.[21][22][23]

Assessing the binding affinity of D- and L-histidine analogs to a panel of receptors is essential to uncover novel pharmacological activities. A lack of conversion to histamine makes D-histidine analogs particularly interesting as scaffolds for drugs targeting other receptors without the confounding effects of histamine release.

Experimental Guide: A Methodological Framework

To empirically assess the biological activity of D- and L-histidine analogs, a multi-faceted approach is required. Here, we provide step-by-step protocols for key experiments.

Workflow for Assessing Biological Activity

The overall process involves a logical progression from determining receptor binding to measuring enzymatic processing and finally assessing downstream cellular function.

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Enzymatic Processing cluster_2 Phase 3: Cellular Function A Select Target Receptor B Protocol 1: Competitive Radioligand Binding Assay A->B C Determine Binding Affinity (Ki value) B->C I Determine Functional Potency (EC50/IC50) C->I Correlate Affinity with Potency D Select Key Enzyme (e.g., HDC or DAAO) E Protocol 2: In Vitro Enzyme Kinetics Assay D->E F Determine Kinetic Parameters (Km, Vmax) E->F F->I Inform on Metabolic Stability/Activation G Select Cell Model (Expressing Target Receptor) H Protocol 3: Cell-Based Functional Assay (e.g., cAMP Measurement) G->H H->I

Caption: General workflow for comparing D- and L-histidine analog activity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a known radiolabeled ligand.[24][25][26]

Objective: To quantify and compare the binding affinities of D-His and L-His analogs for a chosen target receptor (e.g., a histamine receptor or a novel target).

Principle:

G cluster_0 No Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor Radioligand2 Radioligand (*) Receptor2->Radioligand2 Reduced Binding Competitor Test Analog (D-His or L-His) Receptor2->Competitor Competes

Caption: Principle of the competitive binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[24]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[24]

    • Cell membrane preparation (e.g., 20-50 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., ³H-histamine), typically at or below its Kd value.[27]

    • Increasing concentrations of the unlabeled test compound (D-His or L-His analog).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radioactive ligand to saturate the receptors.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[24]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[24]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Enzyme Kinetics Assay

This assay measures the rate of an enzyme-catalyzed reaction to determine key kinetic parameters like Km (substrate affinity) and Vmax (maximum reaction rate).[28][29][30]

Objective: To determine if D-His and L-His analogs are substrates for HDC or DAAO and to quantify their kinetic parameters.

Methodology (Example: HDC Activity):

  • Reagents:

    • Purified recombinant L-histidine decarboxylase (HDC).

    • Reaction buffer (e.g., phosphate buffer at optimal pH).

    • Substrates: L-histidine (positive control), D-histidine analog, L-histidine analog.

    • Detection reagent: A method to quantify histamine production (e.g., HPLC with fluorescence detection or an ELISA kit).

  • Assay Procedure:

    • Prepare a series of substrate concentrations for each analog.

    • In a microplate, initiate the reaction by adding the HDC enzyme to the wells containing the substrate and buffer.

    • Incubate at 37°C for a fixed time, ensuring the reaction is in the linear range (initial velocity conditions).[31]

    • Stop the reaction (e.g., by adding perchloric acid).

    • Quantify the amount of histamine produced.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of histamine production) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) .

    • Determine Vmax and Km for each compound that acts as a substrate. A compound that is not a substrate will show no product formation above background.

Table 2: Hypothetical Enzyme Kinetics Data

CompoundTarget EnzymeKm (µM)Vmax (relative units)Conclusion
L-Histidine HDC150100Good Substrate
L-His Analog A HDC25085Substrate
D-His Analog B HDCN/A< 1Not a Substrate
D-Histidine DAAO20090Good Substrate
L-Histidine DAAON/A< 1Not a Substrate
Protocol 3: Cell-Based Functional Assay (cAMP Measurement)

This assay measures the downstream signaling effect of receptor activation, such as the production of the second messenger cyclic AMP (cAMP), for G-protein coupled receptors (GPCRs).[32]

Objective: To measure the functional potency (EC₅₀ or IC₅₀) of D-His and L-His analogs at a Gs- or Gi-coupled receptor.

Principle:

G cluster_0 Gs-Coupled Receptor Activation cluster_1 Gi-Coupled Receptor Activation Agonist_Gs Agonist (e.g., L-His Analog) Receptor_Gs Gs-GPCR Agonist_Gs->Receptor_Gs Binds AC_Gs Adenylyl Cyclase Receptor_Gs->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Converts ATP ATP_Gs ATP Agonist_Gi Agonist (e.g., D-His Analog) Receptor_Gi Gi-GPCR Agonist_Gi->Receptor_Gi Binds AC_Gi Adenylyl Cyclase Receptor_Gi->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Blocks Conversion ATP_Gi ATP

Caption: Signaling pathways for Gs- and Gi-coupled receptors affecting cAMP levels.

Methodology (using HTRF or AlphaScreen assay):

  • Cell Preparation: Culture cells expressing the target GPCR. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density.[33][34]

  • Assay Setup (for a Gi-coupled receptor):

    • Dispense cells into a 384-well plate.

    • Add increasing concentrations of the test analog (D-His or L-His).

    • Add a fixed concentration of an adenylyl cyclase activator like forskolin to all wells (except negative control) to stimulate a baseline level of cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.[35]

  • Lysis and Detection:

    • Add lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and a labeled cAMP tracer).[36]

    • Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction of the assay to occur.[35]

  • Data Acquisition: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Table 3: Hypothetical Comparative Biological Activity Data

CompoundTarget ReceptorBinding Affinity Ki (nM)Functional Potency EC₅₀ (nM)Primary Metabolic Fate
L-His Analog A H₂ Receptor5075 (Agonist)Conversion to Histamine Analog
D-His Analog B H₂ Receptor4568 (Agonist)Oxidation by DAAO
D-His Analog C Novel GPCR-X120200 (Antagonist)Oxidation by DAAO
L-His Analog C Novel GPCR-X>10,000No ActivityConversion to Histamine Analog

Conclusion and Future Directions

The biological activity of histidine analogs is fundamentally dictated by their stereochemistry. L-Histidine analogs primarily serve as substrates for HDC, leading to the formation of histamine-like molecules whose activities are mediated through histamine receptors. In stark contrast, D-histidine analogs are not converted to histamine but are instead metabolized by DAAO, a process that generates hydrogen peroxide.

This clear metabolic divergence makes D-histidine analogs compelling candidates for drug development. They offer a stable scaffold that can be modified to interact with a wide array of biological targets without the confounding effects of histamine generation. By employing the systematic experimental framework outlined in this guide—spanning receptor binding, enzyme kinetics, and cell-based functional assays—researchers can effectively dissect the unique biological profiles of D- and L-histidine analogs, paving the way for the discovery of novel therapeutics with precisely defined mechanisms of action.

References

  • Sonwu, S. (2025). What Is The Difference Between Histidine And L-histidine. Sonwu Blog. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Cappelletti, V., et al. (2013). Biochemical Properties of Human D-Amino Acid Oxidase. PLoS ONE, 8(4), e61936.
  • Wang, L., et al. (2017). A genetically encoded toolkit for tracking live-cell histidine dynamics in space and time.
  • Nagano, T., et al. (2019). D-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species. Life Science Alliance, 2(1), e201800045.
  • PubChem. (n.d.). L-histidine.
  • Wikipedia. (n.d.). D-amino acid oxidase.
  • Anhui Amino Acid Co., Ltd. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis.
  • Komori, H., et al. (2012). Structural Study Reveals That Ser-354 Determines Substrate Specificity on Human Histidine Decarboxylase. Journal of Biological Chemistry, 287(34), 29175–29183.
  • Tsvetkov, V.B., et al. (2019). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 13(3), 245-255.
  • Sakamoto, Y., et al. (1985). Effects of Various Compounds on Histidine Decarboxylase Activity: Active Site Mapping. Agents and Actions, 17(1), 32-37.
  • Sasabe, J., et al. (2016). Oxidation of D-amino acids by D-amino acid oxidase (DAO) generates anti-microbial H2O2. Frontiers in Immunology, 7, 537.
  • Kim, H.J., et al. (2024). L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. International Journal of Molecular Sciences, 25(22), 12345.
  • Wikipedia. (n.d.). Histidine.
  • Pol-Rodríguez, M., et al. (2016). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model. ACS Chemical Neuroscience, 7(5), 584–591.
  • Di Fiore, M.M., et al. (2020). D-amino acids in mammalian endocrine tissues. Amino Acids, 52(9), 1247-1258.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Bylund, D.B. (1992). Radioligand binding methods: practical guide and tips. Journal of Receptor Research, 12(2), 277-293.
  • Pol-Rodríguez, M., et al. (2016). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model. ACS Chemical Neuroscience, 7(5), 584-591.
  • Thermo Fisher Scientific. (2021).
  • Wikipedia. (n.d.). D-Amino acid.
  • ACS Publications. (2020). Exploring the Mechanisms Underlying Cellular Uptake and Activation of Dendritic Cells by the GK-1 Peptide. ACS Omega.
  • Wikipedia. (n.d.). Histidine decarboxylase.
  • National Center for Biotechnology Information. (n.d.). HDC histidine decarboxylase [Homo sapiens (human)]. Gene.
  • ResearchGate. (2018).
  • Wikipedia. (n.d.). Enzyme kinetics.
  • Abe, H., et al. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological and Pharmaceutical Bulletin, 41(5), 657-667.
  • Frontiers Media S.A. (2020). Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry.
  • ResearchGate. (2015). D-Amino acids in biological systems.
  • MDPI. (2022). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Biochemical Journal. (2015). Mapping of catalytically important residues in the rat l-histidine decarboxylase enzyme using bioinformatic and site-directed mutagenesis approaches.
  • TeachMePhysiology. (2024). Enzyme Kinetics.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Technical Bulletin #TB357.
  • Taylor & Francis Online. (2021).
  • ResearchGate. (2018). Principles of commonly used cAMP assays.
  • PNAS. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells.
  • YouTube. (2023). How to run a cAMP HTRF assay. Revvity.

Sources

quality control benchmarks for Fmoc-D-His(Bzl)-OH raw material

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control Benchmarks for Fmoc-D-His(Bzl)-OH Raw Material

Executive Summary

Fmoc-D-His(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) is a specialized raw material in Solid Phase Peptide Synthesis (SPPS). Unlike the standard Fmoc-His(Trt)-OH, the benzyl (Bzl) protecting group on the histidine imidazole ring is stable to Trifluoroacetic Acid (TFA) . This unique property makes it indispensable for synthesizing peptides where the histidine side chain must remain protected after cleavage from the resin (e.g., for fragment condensation or head-to-tail cyclization) or when using harsh coupling conditions that might prematurely remove a Trityl group.

However, this stability introduces critical Quality Control (QC) challenges. The D-configuration requires rigorous chiral purity testing to prevent "hidden" L-isomer contamination, which is difficult to separate in the final peptide. Furthermore, the Bzl group's removal requires strong acids (HF, TFMSA) or catalytic hydrogenation, making the initial raw material quality—specifically the absence of free amine and correct counter-ion stoichiometry—paramount to prevent side reactions.

Part 1: Critical Quality Attributes (CQAs) & Comparative Benchmarks

The following table contrasts Fmoc-D-His(Bzl)-OH with its primary alternatives, defining the "Gold Standard" specifications for raw material acceptance.

FeatureFmoc-D-His(Bzl)-OH Fmoc-D-His(Trt)-OH (Alternative 1)Fmoc-D-His(Boc)-OH (Alternative 2)
Primary Use Case Orthogonal Protection: Side chain remains protected during TFA cleavage.Standard SPPS: Side chain is removed during TFA cleavage.Low-Racemization SPPS: Best for high-temperature coupling.
TFA Stability High (Stable)Low (Removed by 95% TFA)Low (Removed by 95% TFA)
Racemization Risk Moderate: The Bzl group is less bulky than Trt; requires careful activation.High: The free N(

) nitrogen can catalyze

-proton abstraction.[1][2]
Low: Electron-withdrawing Boc suppresses proton abstraction.
QC Benchmark: Purity

99.0%
(HPLC)

98.5%

99.0%
QC Benchmark: Chiral

0.3% L-Isomer

0.5% L-Isomer

0.1% L-Isomer
Water Content

0.5%
(Critical to prevent hydrolysis)

1.0%

0.5%
Deprotection HF, TFMSA, or H

/Pd
TFA / ScavengersTFA / Scavengers
Detailed Specification Limits
  • Chemical Purity (HPLC): Must exceed 99.0% . Impurities such as Fmoc-

    
    -Ala-OH (an insertion impurity common in Fmoc manufacturing) or free Fmoc-OH must be <0.1%.
    
  • Enantiomeric Purity (Chiral HPLC): The L-isomer content must be <0.3% . Since D-amino acids are often used to induce specific secondary structures or proteolytic stability, even trace L-contamination can ruin the biological assay.

  • Specific Rotation

    
    : 
    
    • Theoretical Value: Approximately -118° (c=1, CHCl

      
      ).[3][4]
      
    • Note: The L-isomer rotates at +118°. A value significantly lower (e.g., -100°) indicates racemization or wet material.

  • Free Amine Content: <0.2%. Presence of free amine leads to polymerization during storage.

Part 2: Scientific Integrity – The "Fitness for Purpose" Logic

Why choose Bzl over Trt? The decision to use Fmoc-D-His(Bzl)-OH is rarely about cost; it is about chemoselectivity .

  • Mechanism: In standard Fmoc/tBu chemistry, TFA cleaves the peptide from the resin and removes side-chain protection. If you use Fmoc-D-His(Trt)-OH, the histidine becomes free D-His.

  • The Bzl Advantage: If you use Fmoc-D-His(Bzl)-OH, TFA cleavage yields a peptide with D-His(Bzl) intact. This allows for:

    • Purification of hydrophobic peptides: The Bzl group adds retention, aiding separation from hydrophilic impurities.

    • Regioselective modification: You can react other residues (e.g., Lysine) while His remains blocked.

The Risk: If you mistakenly use Fmoc-D-His(Bzl)-OH in a standard protocol expecting a free Histidine, the Bzl group will not come off. The peptide will have a mass +90 Da higher than expected and will likely be inactive. QC Protocol 1 (Identity Confirmation) below safeguards against this.

Part 3: Experimental Validation Protocols

Protocol A: Chiral HPLC for Enantiomeric Purity

Objective: Quantify the L-Fmoc-His(Bzl)-OH impurity in the D-raw material.

  • Column: Immobilized Polysaccharide Phase (e.g., Lux Cellulose-2 or Chiralpak IC), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: n-Hexane / 0.1% TFA

    • Solvent B: Ethanol / 0.1% TFA

    • Ratio: 80:20 (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

  • Acceptance Criteria:

    • Major peak (D-isomer) retention time: ~12-15 min (verify with standard).

    • Minor peak (L-isomer): Area < 0.3% .

Protocol B: The "Racemization Stress Test" (Use Test)

Objective: Verify that the raw material does not racemize excessively under coupling conditions.

  • Coupling: Couple Fmoc-D-His(Bzl)-OH to a resin-bound tester (e.g., H-Pro-CTC Resin) using DIC/Oxyma (1:1 eq) at 50°C for 30 min .

  • Cleavage: Cleave with 1% TFA in DCM (keeps Bzl on).

  • Analysis: Analyze the dipeptide Fmoc-D-His(Bzl)-Pro-OH via C18 HPLC.

  • Benchmark:

    • Compare against a standard of Fmoc-L-His(Bzl)-Pro-OH (the diastereomer).

    • The "L-D" diastereomer (impurity) should be separated from the "D-D" product.

    • Limit: If diastereomer > 1.0%, the raw material is unstable or contains latent impurities.

Part 4: Visualization & Workflows

Figure 1: Histidine Racemization Pathway & Protection Strategy

Caption: Mechanism of base-catalyzed racemization in Histidine.[5] The unprotected


-nitrogen abstracts the 

-proton (Path A). Bzl protection on the imidazole ring (Path B) reduces this risk but requires specific removal conditions.

Racemization Start Fmoc-D-His(PG)-OH (Activated Ester) Inter Enolization (Loss of Chirality) Start->Inter Base (N-pi) abstracts alpha-proton L_Iso L-His Isomer (Impurity) Inter->L_Iso Reprotonation (Inversion) D_Iso D-His Isomer (Desired) Inter->D_Iso Reprotonation (Retention) PG_Trt PG = Trt (Steric Bulk) PG_Trt->Start Standard PG_Bzl PG = Bzl (Electronic Stability) PG_Bzl->Start Orthogonal

Figure 2: QC Decision Tree for Incoming Raw Material

Caption: Systematic workflow for accepting Fmoc-D-His(Bzl)-OH batches.

QC_Workflow Batch Incoming Batch Fmoc-D-His(Bzl)-OH Identity Identity Check (Mass Spec + IR) Batch->Identity Chiral Chiral HPLC (Isomer Purity) Identity->Chiral Confirmed MW 467.5 Content Assay & Water (HPLC + KF) Chiral->Content L-Isomer < 0.3% Decision Decision Gate Content->Decision Reject REJECT (Quarantine) Decision->Reject Out of Spec Accept ACCEPT (Release for Synthesis) Decision->Accept Purity > 99% Water < 0.5%

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Advances in Fmoc Solid-Phase Peptide Synthesis and Histidine Racemization. Retrieved February 5, 2026, from [Link]

Sources

Safety Operating Guide

Fmoc-D-His(Bzl)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-D-His(Bzl)-OH Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, EHS Officers

Executive Summary: Immediate Action Protocol

Do NOT:

  • Do not dispose of Fmoc-D-His(Bzl)-OH in regular trash, even if it appears to be a non-hazardous white powder.

  • Do not flush down the drain. The benzyl (Bzl) group renders the molecule lipophilic and potentially toxic to aquatic life.

  • Do not mix with strong oxidizers or acidic cleavage cocktails containing scavengers (e.g., EDT, thioanisole) without checking compatibility.

DO:

  • Segregate solid excess reagent from liquid reaction waste.

  • Label as "Non-Regulated Chemical Waste" (Solid) or "Hazardous Waste" (Liquid/Solvent mixture).

  • Incinerate via an approved chemical waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. Fmoc-D-His(Bzl)-OH is a modified amino acid used in Solid Phase Peptide Synthesis (SPPS).

Parameter Technical Detail Disposal Implication
Chemical Name N-α-Fmoc-N-im-benzyl-D-histidineOrganic Chemical Waste
CAS Number 1417638-37-9 (generic D-isomer ref)Required for waste manifesting
Physical State White to off-white powderDust generation hazard
Hazards (GHS) H319: Causes serious eye irritation.Wear safety goggles; avoid dust inhalation.
Reactivity Fmoc Group: Base-labile (cleaved by piperidine). Bzl Group: Acid-stable (requires HF or H₂/Pd for removal).Critical: Do not mix with HF waste streams unless explicitly authorized.

Scientific Insight: The Benzyl (Bzl) protection on the Histidine imidazole ring is unique in Fmoc chemistry. Unlike Trityl (Trt) groups which are acid-labile (removed by TFA), the Bzl group is stable to TFA. This means your "cleavage waste" will still contain the intact Bzl-protected histidine unless you are using Hydrogen Fluoride (HF) or catalytic hydrogenation. Disposal of HF-containing waste requires a completely separate, high-hazard protocol.

Waste Stream Segregation Logic

Effective disposal relies on segregating the pure reagent from the reaction matrix.

A. Solid Waste (Pure Reagent)[1]
  • Source: Expired shelf-life material, spilled powder, or contaminated weigh boats.

  • Classification: Non-RCRA Regulated Solid Waste (unless contaminated with P-listed chemicals).

  • Container: Clear polyethylene bag or wide-mouth HDPE jar.

  • Labeling: "Solid Chemical Waste: Fmoc-D-His(Bzl)-OH."

B. Liquid Waste (SPPS Reaction Mixture)[1]
  • Source: Filtrates from coupling reactions.

  • Composition: Contains Fmoc-D-His(Bzl)-OH dissolved in DMF (Dimethylformamide), NMP, or DCM (Dichloromethane), plus coupling reagents (DIC, HBTU) and bases (DIPEA, Piperidine).

  • Classification: Hazardous Waste (due to solvents).

  • Segregation Rule:

    • If DCM is used: Halogenated Waste Stream .

    • If only DMF/NMP is used: Non-Halogenated Waste Stream .

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for segregating Fmoc-D-His(Bzl)-OH waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Source: Fmoc-D-His(Bzl)-OH StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Reagent/Spill LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Filtrate SolidCont Containerize in HDPE Jar or Double Bag SolidPath->SolidCont SolventCheck Contains Halogenated Solvents (DCM, CHCl3)? LiquidPath->SolventCheck LabelSolid Label: 'Non-Regulated Chemical Waste' SolidCont->LabelSolid HaloWaste Halogenated Waste Stream (High BTU Incineration) SolventCheck->HaloWaste Yes (DCM Present) NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending) SolventCheck->NonHaloWaste No (DMF/NMP only)

Figure 1: Decision tree for segregating solid reagent waste from liquid SPPS byproducts.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Reagent (Excess/Expired)
  • PPE Required: Nitrile gloves, lab coat, safety glasses.

  • Containment: Transfer the powder into a screw-top container (HDPE preferred). If the original bottle is empty, deface the label and mark "Empty."

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Fmoc-D-His(Bzl)-OH" (95-100%).

    • Hazard Checkbox: Irritant.[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.

Protocol B: Disposal of Liquid SPPS Waste

Most common scenario: Waste from the peptide synthesizer.

  • Determine Solvent Base: Check if your protocol used Dichloromethane (DCM).

    • Why? DCM is halogenated. Mixing it with non-halogenated solvents (like Acetone/Methanol) in a non-halogenated drum can result in massive fines from disposal facilities.

  • Neutralization (Optional but Recommended):

    • SPPS waste often contains Piperidine (base) or TFA (acid).

    • Self-Validating Step: Check pH. If highly acidic (<2) or basic (>10), do not mix with other general organic wastes without consulting your facility's specific guidelines, as heat generation (exotherm) can occur.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Caution: Ensure the carboy is grounded if transferring large volumes of flammable solvents (DMF/Piperidine).

  • Log: Record the volume of Fmoc-amino acid added to the waste log. Even trace amounts matter for "cradle-to-grave" tracking.

Emergency Spill Response

If Fmoc-D-His(Bzl)-OH powder is spilled on the bench or floor:

  • Isolate: Mark the area.

  • Protect: Wear N95 mask (to prevent inhaling dust) and nitrile gloves.

  • Contain: Cover the spill with wet paper towels to prevent dust from becoming airborne.

    • Why? Dry sweeping generates dust aerosols which are an inhalation hazard.

  • Clean: Scoop up the wet material and place it in a plastic bag. Wipe the surface with water followed by ethanol.

  • Dispose: Treat the cleanup materials as Solid Chemical Waste (Protocol A).

Regulatory Framework (US Focus)

  • RCRA Status: Fmoc-D-His(Bzl)-OH is not listed on the EPA's P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It generally does not exhibit ignitability, corrosivity, or reactivity. However, it is treated as chemical waste under the "Cradle-to-Grave" liability provisions of RCRA.

  • Empty Containers: Under 40 CFR 261.7 , a container is "RCRA Empty" if:

    • All wastes have been removed using common practices (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains.

    • Action: Triple rinse the bottle with a solvent (e.g., Acetone) capable of dissolving the residue. Pour the rinsate into the Liquid Waste stream. Deface the label and recycle the glass/plastic.

References

  • Sigma-Aldrich. Safety Data Sheet: Fmoc-His(Bzl)-OH. Version 6.2. (Accessed 2024).

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. (29 CFR 1910.1450). [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. (Detailed mechanism on Bzl group stability). [Link]

Sources

Personal protective equipment for handling Fmoc-D-His(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Intersection of Safety and Purity

In solid-phase peptide synthesis (SPPS), the handling of amino acid building blocks like Fmoc-D-His(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) requires a dual-focus approach. While the compound itself presents moderate GHS hazards (Skin/Eye/Respiratory Irritant), the context of its use—often involving teratogenic solvents like DMF and sensitizing coupling reagents—demands a rigorous safety protocol.

Furthermore, as a Senior Application Scientist, I must emphasize that PPE is not just for your safety; it is for the peptide's integrity. Histidine derivatives are notoriously prone to racemization (epimerization) and moisture-induced hydrolysis. Your PPE serves as the primary barrier preventing keratin and nuclease contamination of your synthesis.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific hazards associated with this material in its two primary states.[1]

StatePrimary HazardMechanism of Injury/Failure
Solid Powder Inhalation & Irritation Fine dust generation during weighing can irritate mucous membranes (H335). Static electricity often causes "fly-away" powder, increasing exposure risk.
Solution (in DMF/NMP) Permeation & Toxicity Once dissolved, the risk profile shifts to the solvent. DMF is a Reproductive Toxin (H360). The Fmoc-amino acid acts as a vehicle, potentially facilitating skin absorption.

GHS Classification (Solid):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4][5]

PPE Specifications: The Tiered Defense System

Do not rely on generic "lab safety" rules. Use this specific matrix for peptide synthesis workflows.

Table 1: Mandatory PPE Configuration
ZoneEquipmentTechnical SpecificationScientific Rationale
Ocular Safety Glasses (Side Shields)ANSI Z87.1 (Impact & Splash rated).Protects against accidental splashes of cleavage cocktails (TFA) or coupling solvents.
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpm. Sash at 18".Critical: Fmoc-D-His(Bzl)-OH dust is fine and persistent. Engineering controls are superior to respirators.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (Extended Cuff).Why Nitrile? Latex degrades rapidly in DCM (Dichloromethane). Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat 100% Cotton or Flame-Resistant (Nomex).Synthetic blends can melt into skin if exposed to fire (flammable solvents like Ether are common in peptide precipitation).

Operational Protocol: Handling Fmoc-D-His(Bzl)-OH

This protocol integrates safety with "Best Practice" synthesis techniques to ensure high enantiomeric purity.

Phase A: Preparation & Weighing
  • The Static Problem: Fmoc-amino acids are prone to static charge.

    • Grounding: Use an anti-static gun on the weighing boat before adding powder.

    • Draft Control: Minimize air turbulence in the balance area, but never weigh outside a ventilated enclosure if possible.

    • PPE Check: Verify outer gloves are clean. Contaminated gloves transfer oils that degrade the Fmoc group.

Phase B: Solubilization (The Critical Transition)
  • Solvent Choice: Typically Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Add solvent to the powder, not powder to solvent, to prevent "puffing" of dust.

    • Vortexing: Cap the tube tightly. Vortex in short bursts.

    • Safety Note: Once dissolved, treat the vial as a Reproductive Toxin hazard due to the DMF carrier.

Phase C: Disposal & Waste Management
  • Solid Waste: Weighing boats and contaminated paper towels go to Hazardous Solid Waste (bagged and tagged).

  • Liquid Waste: All Fmoc-D-His(Bzl)-OH solutions must go to Non-Halogenated Organic Waste (unless DCM was used, then Halogenated).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the transition from physical (dust) to chemical (solvent) hazards.

G Start Start: Fmoc-D-His(Bzl)-OH (Solid Powder) Weighing Step 1: Weighing (Risk: Dust Inhalation) Start->Weighing Anti-static gun used Solubilization Step 2: Solubilization (Risk: Solvent Exposure) Weighing->Solubilization Add DMF/NMP Spill Emergency: Spill Event Weighing->Spill Powder Drop Coupling Step 3: SPPS Coupling (Reagent Activation) Solubilization->Coupling Add DIC/Oxyma Solubilization->Spill Liquid Splash Disposal Disposal Protocol Coupling->Disposal Organic Waste Stream Spill->Disposal Wet Wipe (Powder) Absorbent Pad (Liquid)

Figure 1: Operational safety workflow for Fmoc-D-His(Bzl)-OH, detailing the transition from solid handling to solution-phase synthesis and emergency spill logic.

Emergency Response: Spills and Exposure

In the event of containment breach, immediate action minimizes impact.

  • Powder Spill (Dry):

    • Do NOT dry sweep. This creates an aerosol cloud.

    • Protocol: Cover the powder with a wet paper towel (water or ethanol) to dampen it, then wipe up. This traps the dust.

  • Solution Spill (Wet):

    • Absorb with vermiculite or polypropylene pads.

    • Clean surface with soap and water (Fmoc-amino acids are hydrophobic; water alone will not clean the surface effectively).

  • Skin Contact:

    • Wash with soap and copious water for 15 minutes.[6]

    • Note: If dissolved in DMF, do not use ethanol for washing skin, as it may enhance permeation.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextualizing Bzl protection stability). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.